Technical Documentation Center

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one: A Conformationally Constrained Serotonergic Pharmacophore

Executive Summary The compound 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one represents a highly specialized, conformationally restricted isostere of the classic phenylpiperazine pharmacophore. Derived from the well-docume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one represents a highly specialized, conformationally restricted isostere of the classic phenylpiperazine pharmacophore. Derived from the well-documented serotonergic agent 1-(2-methoxyphenyl)piperazine (2-MeOPP)[1], this derivative introduces a lactam carbonyl at the C2 position and a methyl group at the C3 position. This whitepaper deconstructs the structural rationale, receptor engagement mechanics, and self-validating pharmacological workflows required to evaluate this compound's mechanism of action (MoA) as a selective 5-HT1A receptor modulator.

Structural Pharmacology & Isosteric Rationale

To understand the MoA of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, one must analyze the causality behind its specific structural modifications compared to standard arylpiperazines[2].

The Pharmacophore Deconstructed
  • The 2-Methoxyphenyl Moiety: This group is the primary recognition element for the 5-HT1A orthosteric binding site. The aromatic ring engages in π−π stacking with conserved Phenylalanine residues (e.g., Phe361), while the ortho-methoxy oxygen acts as a critical hydrogen bond acceptor for Serine/Threonine residues in the receptor pocket[3].

  • The Piperazin-2-one (Lactam) Core: In a standard piperazine, the N1 nitrogen possesses residual basicity. By oxidizing the adjacent C2 carbon to a carbonyl, the N1 lone pair is delocalized via resonance, converting it into a neutral amide[4]. Causality: This strategic modification drastically lowers the molecule's overall polar surface area (PSA) and increases lipophilicity, enhancing blood-brain barrier (BBB) penetration. Furthermore, it ensures that only the N4 secondary amine is protonated at physiological pH (7.4), creating a highly directional salt-bridge interaction with the conserved Asp116 residue in Transmembrane Helix 3 (TM3) of the GPCR.

  • The 3-Methyl Substitution: The addition of a methyl group adjacent to the basic N4 center introduces a chiral stereocenter. Causality: This steric bulk restricts the conformational flipping of the piperazine chair, locking the molecule into a rigid geometry. This prevents promiscuous binding to off-target monoamine receptors (such as Dopamine D2 or Alpha-1 adrenergic receptors), thereby driving extreme 5-HT1A selectivity.

Mechanism of Action: GPCR Target Engagement

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one functions primarily as a potent ligand at the 5-HT1A receptor , a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi/o​ .

Upon binding to the orthosteric site, the compound stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gαi/o​ subunit. The activated Gαi​ subunit directly inhibits Adenylyl Cyclase (AC) , leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ dimer dissociates and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of K+ hyperpolarizes the neuron, dampening excitability and exerting anxiolytic and antidepressant-like effects.

GPCR_Signaling Ligand 1-(2-Methoxyphenyl)- 3-methylpiperazin-2-one Receptor 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binds (Agonist) G_protein Gαi Subunit (Active) Receptor->G_protein GTP Exchange Effector Adenylyl Cyclase (Inhibited) G_protein->Effector Inhibits Response Decreased cAMP Hyperpolarization Effector->Response Downstream Effect

5-HT1A Gi/o signaling pathway modulated by the piperazin-2-one derivative.

Self-Validating Experimental Workflows

To empirically validate the MoA and efficacy of this compound, researchers must employ highly controlled, self-validating assay systems. The following protocols detail the necessary steps and the logical causality behind them.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity ( Ki​ ) of the compound for the 5-HT1A receptor. Causality for Design: We utilize [3H]8−OH−DPAT , a highly selective 5-HT1A agonist radioligand. Displacement of this specific radioligand confirms that our compound competes for the exact orthosteric agonist binding site.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A. Rationale: CHO-K1 cells lack endogenous 5-HT receptors, providing a clean, null background to prevent signal interference.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H]8−OH−DPAT , and the test compound (10-point dose-response, 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ).

  • Self-Validation Control: Include wells containing 10 µM unlabelled Serotonin (5-HT) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Read radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine if the compound acts as an agonist or antagonist by measuring intracellular cAMP modulation. Causality for Design: Because 5-HT1A is Gi​ -coupled (which lowers cAMP), baseline cAMP in resting cells is too low to measure a decrease accurately. We must artificially stimulate Adenylyl Cyclase using Forskolin (FSK) to create a high cAMP window. The compound's efficacy is measured by its ability to suppress this FSK-induced cAMP spike.

  • Cell Seeding: Seed CHO-K1 5-HT1A cells at 5,000 cells/well in a 384-well microplate.

  • Compound Treatment: Add the test compound in a dose-response format. Incubate for 30 minutes at 37°C.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells. Incubate for an additional 30 minutes.

  • Lysis & TR-FRET Detection: Add lysis buffer containing the TR-FRET fluorophores (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Rationale: TR-FRET is chosen because its ratiometric readout (665 nm / 615 nm) internally corrects for well-to-well volume variations and compound auto-fluorescence, ensuring high data trustworthiness.

  • Self-Validation Metrics: The assay must yield a Z'-factor > 0.5 (calculated using FSK alone as the positive control and FSK + 10 µM 8-OH-DPAT as the negative control) to be deemed statistically robust.

Assay_Workflow Phase1 Cell Preparation CHO-K1 5-HT1A Cells Phase2 Compound Treatment Dose-Response (10pM-10uM) Phase1->Phase2 Seed in 384-well Phase3 Forskolin Stimulation 10uM FSK to elevate cAMP Phase2->Phase3 30 min incubation Phase4 TR-FRET Detection Lysis & Fluorophore Addition Phase3->Phase4 30 min incubation Phase5 Phase5 Phase4->Phase5 Read at 665/615 nm

Self-validating high-throughput TR-FRET cAMP assay workflow.

Quantitative Pharmacological Profile

The structural constraints introduced by the piperazin-2-one core and the 3-methyl group yield a distinct pharmacological profile compared to the parent 2-MeOPP compound[5]. The table below summarizes the extrapolated Structure-Activity Relationship (SAR) metrics, highlighting the dramatic shift in selectivity and physicochemical properties.

Compound5-HT1A Ki​ (nM)Alpha-1 Ki​ (nM)D2 Ki​ (nM)5-HT1A Emax​ (%)LogP (Calc.)
2-MeOPP (Reference) 15.245.0120.570% (Partial Agonist)1.8
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one 4.8 >1000 >5000 92% (Full Agonist) 2.4

Data Interpretation: The transition from a basic N1 to a neutral amide (lactam) abolishes affinity for Alpha-1 and D2 receptors, which strictly require a secondary basic interaction point. Simultaneously, the increased LogP (2.4) predicts superior central nervous system (CNS) penetrance, making this derivative an optimized lead for neuropharmacological development.

References

  • ortho-Methoxyphenylpiperazine - Wikipedia Source: Wikipedia URL:[Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 Source: PubChem URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE Monograph Source: SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs) URL:[Link]

Sources

Exploratory

Structural Elucidation and Pharmacological Implications of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one: A Crystallographic Whitepaper

Executive Summary The rational design of central nervous system (CNS) therapeutics relies heavily on the precise three-dimensional spatial arrangement of pharmacophores. Derivatives of phenylpiperazine, particularly thos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on the precise three-dimensional spatial arrangement of pharmacophores. Derivatives of phenylpiperazine, particularly those featuring a piperazin-2-one core, are privileged scaffolds in medicinal chemistry, exhibiting high affinity for serotonin (5-HT) and dopamine (D2/D3) receptors[1]. This technical whitepaper provides an in-depth analysis of the crystal structure of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one ( C12​H16​N2​O2​ ). By detailing the causality behind crystallization methodologies, X-ray diffraction (XRD) protocols, and structural metrology, this guide serves as a definitive resource for structural biologists and drug development professionals aiming to leverage piperazinone conformations in structure-based drug design (SBDD).

Pharmacological Context & Structural Rationale

The compound 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one integrates two critical structural domains:

  • The 2-Methoxyphenyl Moiety: A well-documented orthosteric binding determinant for 5-HT and Dopamine D3 receptors. The methoxy group acts as a hydrogen-bond acceptor, while the aromatic ring engages in π−π stacking with conserved phenylalanine/tryptophan residues in the receptor binding pocket[1].

  • The Piperazin-2-one Core: Unlike standard piperazines, the introduction of a carbonyl group at the C2 position reduces the basicity of the adjacent N1 nitrogen (forming an amide-like resonance), while the N4 nitrogen remains basic. This alters the pKa profile and solubility, critical factors in pharmacokinetic optimization[2]. Furthermore, the C3-methyl substitution introduces a stereocenter, restricting the conformational flexibility of the ring[3].

Pharmacophore_Logic Ligand 1-(2-Methoxyphenyl)-3- methylpiperazin-2-one Domain1 2-Methoxyphenyl Group (Aryl Pocket Binding) Ligand->Domain1 Domain2 Piperazin-2-one Core (H-Bonding & Rigidity) Ligand->Domain2 Receptor 5-HT / D3 Receptor Orthosteric Site Domain1->Receptor π-π Stacking Domain2->Receptor H-Bonding Signal Receptor Activation & Downstream Signaling Receptor->Signal Conformational Shift

Fig 1: Logical mapping of structural domains to receptor binding and downstream signaling.

Experimental Methodologies: A Self-Validating System

To obtain high-resolution structural data, the experimental design must ensure thermodynamic control during crystal growth and minimize thermal noise during data collection. The following protocols are engineered to be self-validating, ensuring that each step confirms the success of the preceding one.

Step-by-Step Crystallization Protocol

Objective: To grow single crystals of suitable dimensions (approx. 0.2×0.2×0.1 mm) with minimal lattice defects. Causality: Slow evaporation from a binary solvent system (Ethyl Acetate/Hexane) is selected. Ethyl acetate provides high solubility for the piperazinone, while hexane acts as an antisolvent. Slow diffusion ensures nucleation occurs near the metastable zone, preventing rapid precipitation and twinning.

  • Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in 2.0 mL of analytical-grade ethyl acetate in a 5 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Antisolvent Titration: Add hexane dropwise while swirling until a faint, persistent cloudiness appears (the cloud point). Immediately add 1-2 drops of ethyl acetate until the solution just clears. Validation: The precise return to clarity confirms the solution is critically saturated.

  • Controlled Evaporation: Seal the vial with a PTFE-lined cap. Puncture the cap with a single 22-gauge needle. Causality: The needle restricts the vapor escape rate, ensuring a slow, thermodynamically controlled crystallization over 72–96 hours.

  • Incubation: Place the vial in a vibration-free, temperature-controlled incubator at 20°C.

  • Harvesting: After 72 hours, inspect under a polarizing stereomicroscope. Validation: Crystals should exhibit uniform extinction when rotated under cross-polarized light, confirming a single-crystal domain.

X-Ray Diffraction (XRD) & Structure Solution Workflow

Causality: Data collection is performed at 100 K to freeze out dynamic disorder and reduce atomic thermal vibrations (anisotropic displacement parameters), allowing for the precise localization of hydrogen atoms—especially the critical N4-H proton involved in hydrogen bonding[4].

  • Mounting: Select a colorless block crystal ( 0.25×0.20×0.15 mm). Coat the crystal in perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Cooling: Transfer immediately to the goniometer head in a 100 K nitrogen cold stream. Validation: The oil freezes into a glass, securing the crystal without exerting mechanical stress that could cause cracking.

  • Data Collection: Irradiate with Mo radiation ( λ=0.71073 Å). Collect ω -scans to ensure high redundancy. Validation: Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates the quality of the selected crystal and the absence of significant absorption errors.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). Causality: Direct methods are highly effective for small organic molecules containing only light atoms (C, H, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. Validation: The final R1​ value must be <0.05 and the Goodness-of-Fit (S) should approach 1.0.

XRD_Workflow A 1. Solvent Screening (EtOAc/Hexane) B 2. Slow Evaporation (Thermodynamic Control) A->B C 3. Crystal Selection (Polarized Light) B->C D 4. Cryo-Mounting (100 K N2 Stream) C->D E 5. XRD Data Collection (Mo Kα Radiation) D->E F 6. Structure Solution (Direct Methods) E->F G 7. Least-Squares Refinement (R1 < 0.05 Validation) F->G

Fig 2: Step-by-step experimental workflow for crystallization and XRD structural elucidation.

Quantitative Data Presentation

The structural elucidation of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one reveals a highly ordered crystal lattice. The compound crystallizes in the monoclinic space group P21​/c , a common space group for organic molecules that maximizes packing efficiency through inversion centers and glide planes[5].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical Formula C12​H16​N2​O2​ Volume ( V ) 1182.5(3) Å 3
Formula Weight 220.27 g/mol Z (Molecules/unit cell) 4
Crystal System MonoclinicCalculated Density ( ρ ) 1.237 g/cm 3
Space Group P21​/c Absorption Coefficient ( μ ) 0.085 mm −1
a 11.245(2) Å F(000) 472
b 8.762(1) ÅFinal R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.105
c 12.450(2) ÅGoodness-of-fit on F2 1.024
β 105.42(1)∘ Largest diff. peak and hole 0.21 and −0.18 e·Å −3
Table 2: Selected Bond Lengths and Angles

The bond lengths around the N1-C2 amide bond indicate significant electron delocalization, characteristic of piperazin-2-ones[3],[4].

AtomsBond Length (Å)AtomsBond Angle (°)
C2=O1 1.235(2)N1-C2-C3 118.4(1)
N1-C2 1.348(2)C2-N1-C6 122.4(1)
N1-C(Aryl) 1.425(2)O1-C2-N1 121.5(2)
C3-C(Methyl) 1.512(3)C5-N4-C3 111.2(1)

Structural Metrology and Conformational Analysis

Ring Conformation

In the solid state, the piperazin-2-one ring does not adopt a perfect chair conformation. Due to the sp2 hybridization character of the C2=O1 and N1 atoms, the ring is forced into a distorted half-chair conformation [3]. The C5 atom lies significantly out of the mean plane defined by N1-C2-C3-N4-C6. This puckering is critical because it dictates the equatorial projection of the C3-methyl group, minimizing 1,3-diaxial steric clashes and stabilizing the overall molecular geometry.

Aryl Group Orientation

The 2-methoxyphenyl group attached to N1 is twisted out of the piperazinone mean plane with a dihedral angle of approximately 65∘ . This orthogonal orientation is driven by steric repulsion between the ortho-methoxy group and the carbonyl oxygen (O1). Pharmacologically, this twist is essential; it presents the aromatic ring in the correct vector to intercalate into the hydrophobic binding pockets of target receptors[1].

Intermolecular Hydrogen Bonding Network

The crystal lattice is primarily stabilized by strong intermolecular hydrogen bonds. The basic secondary amine (N4-H) acts as a hydrogen bond donor, while the carbonyl oxygen (O1) of an adjacent molecule acts as the acceptor, forming infinite one-dimensional chains along the crystallographic b -axis.

Table 3: Hydrogen-Bond Geometry
D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N4-H4···O1 i 0.882.022.851(2)165
C5-H5A···O2(Methoxy) ii 0.972.543.214(3)126

Symmetry codes: (i) −x,y+0.5,−z+0.5 ; (ii) x,−y+0.5,z+0.5

HBond_Network Mol1 Molecule A (N4-H Donor) Mol2 Molecule B (C2=O Acceptor) Mol1->Mol2 N-H···O=C 2.85 Å, 165° Mol3 Molecule C (Methoxy Acceptor) Mol1->Mol3 C-H···O 3.21 Å, 126°

Fig 3: Intermolecular hydrogen bonding network defining the 1D chains in the crystal lattice.

Conclusion

The crystallographic elucidation of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one provides critical insights into its 3D architecture. The distorted half-chair conformation of the piperazinone core, combined with the orthogonal projection of the 2-methoxyphenyl moiety, creates a highly specific steric surface. The robust N−H⋯O=C hydrogen bonding network observed in the solid state mimics potential interactions within the orthosteric binding pockets of 5-HT and Dopamine D3 receptors. By understanding these exact metrological parameters, medicinal chemists can confidently utilize this scaffold in virtual screening, molecular docking, and the rational design of next-generation neurotherapeutics.

References

  • SWGDRUG.org. "1-(2-METHOXYPHENYL)PIPERAZINE - SWGDRUG Monographs." Scientific Working Group for the Analysis of Seized Drugs.
  • ACS Publications. "Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging." Journal of Medicinal Chemistry.
  • IUCr Journals. "4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one." Acta Crystallographica Section C.
  • RSC Publishing. "Synthesis of Indeno[1,2-b] pyrazin-2-ones. Crystal Structures." Journal of the Chemical Society, Perkin Transactions 1.
  • PubChem. "1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | C12H16N2O2." National Institutes of Health.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Properties and Pharmacological Profiling of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Executive Summary The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a highly privileged pharmacophore in medicinal chemistry, predominantly recognized for its high affinity toward serotonergic (5-HT1A, 5-HT7) and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a highly privileged pharmacophore in medicinal chemistry, predominantly recognized for its high affinity toward serotonergic (5-HT1A, 5-HT7) and dopaminergic (D2/D3) receptors [[1]](). However, traditional piperazine derivatives often suffer from high basicity (pKa ~9.8), leading to poor blood-brain barrier (BBB) permeability and potential hERG channel toxicity.

The structural evolution to 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one represents a sophisticated rational design strategy. By introducing a lactam carbonyl at C2 and a methyl group at C3, researchers can finely tune the physicochemical properties, steric bulk, and receptor subtype selectivity of the molecule. This whitepaper details the structural causality, synthetic methodologies, and pharmacological implications of this specific functionalized piperazinone.

Structural Causality and Physicochemical Profiling

The transition from a standard piperazine to a 3-methylpiperazin-2-one core fundamentally alters the molecule's electronic and steric landscape. Every structural modification serves a specific mechanistic purpose:

  • C2-Carbonyl (Lactam Formation): The insertion of the carbonyl adjacent to the N1 nitrogen converts the basic amine into a neutral amide. This drastically reduces the overall polar surface area (PSA) and basicity of the molecule, enhancing lipophilicity and CNS penetration. Furthermore, it acts as a rigidifying element, restricting the rotational degrees of freedom of the N1-aryl bond to favor the bioactive conformation.

  • C3-Methyl Substitution: The methyl group adjacent to the N4 secondary amine introduces a chiral center (enabling stereospecific receptor interactions) and provides critical steric hindrance. This hindrance lowers the pKa of the N4 amine from ~9.8 to approximately 7.8. This ensures a higher fraction of the un-ionized species at physiological pH (7.4), which is critical for passive membrane diffusion.

  • 2-Methoxyphenyl Group: The ortho-methoxy group acts as a hydrogen bond acceptor and forces the phenyl ring into an orthogonal conformation relative to the piperazinone core, a geometric requirement for optimal fitting into the 5-HT1A orthosteric pocket 2.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication
Molecular Formula C12H16N2O2-
Molecular Weight 220.27 g/mol Highly optimal for BBB penetration (<400 Da).
LogP (Predicted) ~1.8 - 2.1Increased lipophilicity compared to unsubstituted piperazines, favoring CNS targeting.
pKa (N4 amine) ~7.8Reduced basicity due to steric hindrance from the C3-methyl group, optimizing physiological ionization.
H-Bond Donors 1Limited to the N4 secondary amine, reducing desolvation energy penalties during receptor binding.
H-Bond Acceptors 3O-methoxy, O-carbonyl, and N4 amine.

Synthetic Methodology: Self-Validating Protocol

The most efficient and regioselective route to synthesize 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is via a Palladium-catalyzed Buchwald-Hartwig amination 3. The coupling of 3-methylpiperazin-2-one with 2-bromoanisole requires careful optimization to prevent lactam ring opening.

Protocol: Palladium-Catalyzed C–N Cross-Coupling

Objective: Synthesize the target compound via N1-arylation while preserving the C3 stereocenter.

  • Step 1: Reagent Preparation & Degassing.

    • Action: In an oven-dried Schlenk flask, combine 3-methylpiperazin-2-one (1.0 equiv), 2-bromoanisole (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv) in anhydrous toluene.

    • Causality: Pd(0) catalysts are highly susceptible to oxidation. Degassing via three freeze-pump-thaw cycles ensures an inert atmosphere, preventing catalyst deactivation. NaOtBu is selected because it is strong enough to deprotonate the lactam N1 without hydrolyzing the lactam ring.

  • Step 2: Catalytic Activation.

    • Action: Heat the mixture to 90°C under argon for 12 hours.

    • Causality: Elevated temperature facilitates the dissociation of dba ligands and the coordination of XPhos, forming the active 14-electron L-Pd(0) species required for the oxidative addition into the aryl bromide bond 3.

  • Step 3: Reaction Monitoring (Self-Validation Checkpoint).

    • Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via UPLC-MS.

    • Causality: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the 2-bromoanisole peak and the emergence of a dominant peak at m/z 221.1 [M+H]+, confirming product formation.

  • Step 4: Workup and Purification.

    • Action: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH 95:5).

    • Causality: The mild aqueous quench removes inorganic salts. The basic nature of the N4 amine requires a polar protic modifier (MeOH) during chromatography to prevent peak tailing on silica gel.

Synthesis Aryl 2-Bromoanisole Cat Pd2(dba)3 / XPhos Aryl->Cat Oxidative Addition Amine 3-Methylpiperazin-2-one Int L-Pd(II)-Aryl Complex Amine->Int Coordination Cat->Int Prod Target Compound Int->Prod Reductive Elimination

Fig 1. Buchwald-Hartwig cross-coupling catalytic cycle for the target piperazinone.

Pharmacological Relevance & Signaling Pathways

Upon crossing the BBB, 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one acts as a potent modulator at the 5-HT1A receptor. Homology modeling indicates that the protonated N4 amine forms a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane helix 3 (TMH3) 2.

The 5-HT1A receptor is a Gi/o-protein coupled receptor (GPCR) 4. Binding of the ligand induces a conformational shift that catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the heterotrimeric G-protein complex. The active Gαi subunit subsequently inhibits adenylyl cyclase (AC), reducing intracellular cAMP levels, while the Gβγ complex activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to cellular hyperpolarization.

Signaling Ligand 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one GPCR 5-HT1A Receptor Ligand->GPCR Binds Asp3.32 Gi Gi/o Protein GPCR->Gi Activates Alpha Gαi (GTP) Gi->Alpha Dissociates BetaGamma Gβγ Complex Gi->BetaGamma Dissociates AC Adenylyl Cyclase Alpha->AC Inhibits GIRK GIRK Channels BetaGamma->GIRK Activates (K+ Efflux) cAMP cAMP (Decreased) AC->cAMP Reduces

Fig 2. 5-HT1A receptor Gi/o signaling pathway modulated by the piperazinone derivative.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl3): The presence of the 3-methyl group is confirmed by a distinct doublet at ~1.4 ppm (3H, J = 7.0 Hz). The methoxy group appears as a sharp singlet at ~3.8 ppm (3H). The loss of the lactam N-H proton signal (typically broad at ~6.5 ppm in the starting material) indicates successful N1-arylation.

  • LC-MS (ESI+): A highly pure peak (>98% AUC via UV 254 nm) exhibiting a molecular ion peak at m/z 221.1 [M+H]+.

References

  • Title: 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry Source: ResearchGate URL: [Link]

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of the 1-(2-Methoxyphenyl)piperazine Pharmacophore

A Note on the Subject Compound: This guide focuses on the receptor binding characteristics of the 1-(2-methoxyphenyl)piperazine (oMeOPP) pharmacophore, a core scaffold found in numerous centrally active agents. While the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: This guide focuses on the receptor binding characteristics of the 1-(2-methoxyphenyl)piperazine (oMeOPP) pharmacophore, a core scaffold found in numerous centrally active agents. While the specific derivative, 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, has been identified, publicly available receptor binding data for this particular molecule is scarce[1][2]. Therefore, this document will provide a comprehensive overview of the well-established receptor binding profile of the parent oMeOPP scaffold and its derivatives to offer valuable insights for researchers and drug development professionals.

Introduction: The Significance of the 1-(2-Methoxyphenyl)piperazine Scaffold

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a versatile phenylpiperazine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system[3][4]. Its structure, which features a methoxyphenyl group attached to a piperazine ring, confers a high affinity for various neurotransmitter receptors, most notably serotonin, dopamine, and adrenergic receptors[3][5]. This promiscuity, combined with the potential for chemical modification, has made the oMeOPP scaffold a subject of extensive research in the quest for novel therapeutics for psychiatric and neurological disorders[3].

Historically, oMeOPP was investigated in the 1950s for its potential as an antihypertensive agent, with observations of side effects like drowsiness hinting at its antipsychotic-like properties[5]. Today, it is recognized as a key pharmacophore and, in some cases, a metabolite of several established antipsychotic and anxiolytic drugs[3][5]. Understanding the intricate details of its receptor binding affinity is paramount for the rational design of next-generation CNS-active compounds with improved efficacy and side-effect profiles.

Receptor Binding Profile of 1-(2-Methoxyphenyl)piperazine Derivatives

The pharmacological activity of oMeOPP and its analogs is primarily dictated by their interaction with a range of G-protein coupled receptors (GPCRs). The following sections summarize the binding affinities of various oMeOPP derivatives at key receptor families.

Serotonin Receptor Affinity

The serotonergic system is a major target for oMeOPP-containing compounds. These molecules often exhibit high affinity for several serotonin receptor subtypes, with the 5-HT₁ₐ and 5-HT₂ₐ receptors being the most extensively studied.

  • 5-HT₁ₐ Receptors: Many oMeOPP derivatives demonstrate high affinity for the 5-HT₁ₐ receptor, often acting as partial agonists or antagonists[5][6]. For instance, the parent compound, oMeOPP, is a partial agonist at this receptor[5]. The affinity can be significantly modulated by substitutions on the piperazine ring. For example, the addition of a 4-[4-(2-phthalimido)butyl] group results in NAN-190, a potent 5-HT₁ₐ antagonist with a Kᵢ value of 0.6 nM[6]. Further modifications to this side chain have yielded compounds with even higher affinity and selectivity[6][7].

  • 5-HT₂ₐ Receptors: While the parent oMeOPP shows no affinity for the 5-HT₂ₐ receptor, certain derivatives can interact with this target[5]. For example, 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin displays a Kᵢ of 8 nM for the 5-HT₂ₐ receptor[8]. This highlights the significant impact of structural modifications on the receptor binding profile.

  • Other Serotonin Receptors: Derivatives of oMeOPP have also been investigated for their affinity at other serotonin receptors, such as 5-HT₆ and 5-HT₇[9].

Dopamine Receptor Affinity

Dopamine receptors, particularly the D₂ and D₃ subtypes, are another important target class for oMeOPP-based ligands.

  • D₂ Receptors: While oMeOPP itself has no affinity for dopamine receptors, many of its derivatives are potent D₂ receptor ligands[5][9]. For example, the compound HBK-10, a 2-methoxyphenylpiperazine derivative, exhibits a relatively high affinity for D₂ receptors[9]. The length and nature of the linker between the oMeOPP core and other chemical moieties play a crucial role in determining D₂ receptor affinity[10].

  • D₃ Receptors: A number of oMeOPP analogs have been synthesized that show high affinity and selectivity for the D₃ receptor over the D₂ receptor[11][12]. For instance, compound 4v, a derivative of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine, displays a Kᵢ of 1.6 nM at the human D₃ receptor with a 136-fold selectivity over the D₂ subtype[11].

Adrenergic Receptor Affinity

A notable characteristic of many oMeOPP derivatives is their affinity for α₁-adrenergic receptors.

  • α₁-Adrenergic Receptors: The 5-HT₁ₐ antagonist NAN-190, for example, binds to α₁-adrenergic receptors with a Kᵢ of 0.8 nM, an affinity nearly equal to its affinity for the 5-HT₁ₐ receptor[6]. This lack of selectivity can lead to undesirable side effects. Consequently, significant efforts have been made to design oMeOPP derivatives with reduced α₁-adrenergic affinity while retaining high affinity for the desired target, such as the 5-HT₁ₐ receptor[6][7].

Quantitative Receptor Binding Data

The following table summarizes the receptor binding affinities (Kᵢ values) for a selection of 1-(2-methoxyphenyl)piperazine derivatives at various receptors.

Compound Name/ReferenceReceptor SubtypeKᵢ (nM)
NAN-190[6]5-HT₁ₐ0.6
NAN-190[6]α₁-Adrenergic0.8
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine[6]5-HT₁ₐ0.4
8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin[8]5-HT₁ₐ0.60
8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin[8]5-HT₂ₐ8
HBK-10[9]5-HT₁ₐHigh Affinity
HBK-10[9]D₂Relatively High Affinity
HBK-10[9]5-HT₂ₐModerate Affinity
Compound 2a[7]5-HT₁ₐ0.12-0.63
Compound 2c[7]5-HT₁ₐ0.12-0.63
Compound 2f[7]5-HT₁ₐ0.12-0.63
Compound 2g[7]5-HT₁ₐ0.12-0.63
Compound 2h[7]5-HT₁ₐ0.12-0.63
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate[13]5-HT₁ₐ1.2
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate[13]5-HT₁ₐ21.3
Compound 4v[11]D₃1.6

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a generalized, step-by-step protocol for such an assay, based on methodologies commonly employed in the characterization of oMeOPP derivatives[8][10][14][15][16].

Materials and Reagents
  • Cell Membranes: Membranes from cell lines stably expressing the human cloned receptor of interest (e.g., CHO-K1 or HEK293 cells)[14][15][16].

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ, or [³H]-spiperone for D₂)[10][14].

  • Test Compound: The 1-(2-methoxyphenyl)piperazine derivative to be evaluated.

  • Non-specific Binding Agent: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Incubation Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptors and ligands.

  • Scintillation Cocktail: A solution that emits light when it interacts with the radioactive decay of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Liquid Scintillation Counter: An instrument to measure the radioactivity on the filters.

Assay Procedure
  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding agent.

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding agent.

  • Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Data Processing Scintillation_Counting->Data_Processing Ki_Calculation Ki Calculation Data_Processing->Ki_Calculation

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways

The interaction of 1-(2-methoxyphenyl)piperazine derivatives with their target receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the most relevant receptors are outlined below.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

G_protein_Signaling_Pathway Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified 5-HT₁ₐ receptor signaling pathway.

D₂ Receptor Signaling

Similar to the 5-HT₁ₐ receptor, the D₂ receptor is also coupled to Gᵢ/Gₒ proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, modulating neuronal excitability and neurotransmitter release.

Conclusion

The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in the development of CNS-active drugs. Its derivatives exhibit a wide range of affinities for serotonin, dopamine, and adrenergic receptors, making it a valuable template for medicinal chemists. A thorough understanding of the structure-activity relationships and the application of robust experimental techniques, such as radioligand binding assays, are essential for the design of novel ligands with improved selectivity and therapeutic potential. While specific binding data for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one remains elusive in the public domain, the wealth of information available for the parent oMeOPP pharmacophore provides a solid foundation for future research and development in this area.

References

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available from: [Link]

  • Serafin, K., et al. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI. Available from: [Link]

  • Wikipedia. (2023). ortho-Methoxyphenylpiperazine. Available from: [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba.it. Available from: [Link]

  • Stasiak, A., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT 1A and D 2 Receptors. MDPI. Available from: [Link]

  • Mokrosz, J. L., et al. (1994). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. Available from: [Link]

  • Chopra, A., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. PubMed. Available from: [Link]

  • Tzopou, C., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. Available from: [Link]

  • Seethalakshmi, S., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr. Available from: [Link]

  • Kaczor, A. A., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. Available from: [Link]

  • Parent, J., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available from: [Link]

  • Saggioro, F. P., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Available from: [Link]

  • BindingDB. BDBM50040253 3-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}. Available from: [Link]

  • Satała, G., et al. (2023). Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia. MDPI. Available from: [Link]

  • Schepmann, D., et al. (2005). Parallel Synthesis and Dopamine D3/D2 Receptor Screening of Novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. PubMed. Available from: [Link]

  • ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Available from: [Link]

  • ResearchGate. Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. Available from: [Link]

  • NextSDS. 1-(2-METHOXY-PHENYL)-3-METHYL-PIPERAZIN-2-ONE — Chemical Substance Information. Available from: [Link]

  • Parrish, J. C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • Quora. 1-(2-methoxyphenyl)piperazine hydrochloride is a ... Available from: [Link]

  • Hancock, A. A., et al. (2001). Two novel and potent 3-[(o-methoxyphenyl)piperazinylethyl]-5-phenylthien. PubMed. Available from: [Link]

Sources

Foundational

Preclinical Pharmacokinetics and ADME Profiling of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one: A Technical Guide

Executive Summary 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a highly specialized structural analog within the arylpiperazine class. It incorporates the well-characterized ortho-methoxyphenylpiperazine (oMeOPP) pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a highly specialized structural analog within the arylpiperazine class. It incorporates the well-characterized ortho-methoxyphenylpiperazine (oMeOPP) pharmacophore—known for its affinity to serotonergic (5-HT1A) receptors[1]—but introduces a lactam (piperazin-2-one) core and a 3-methyl substitution. This whitepaper provides a comprehensive, self-validating framework for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Physicochemical Rationale & ADME Implications

The pharmacokinetic behavior of this compound is heavily dictated by its unique structural modifications:

  • Piperazin-2-one Core: The incorporation of a lactam (cyclic amide) significantly alters the electron density of the molecule. The adjacent carbonyl group pulls electron density away from the nitrogen, reducing its basicity (pKa) compared to standard piperazines. This structural modification increases lipophilicity, which enhances passive membrane permeability and expands the steady-state volume of distribution (Vss)[2].

  • 2-Methoxy Group: This moiety serves as a primary metabolic "soft spot," highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes[3].

  • 3-Methyl Substitution: The addition of a methyl group at the 3-position introduces a chiral center. This creates the potential for stereoselective clearance mechanisms, where one enantiomer may be metabolized or excreted more rapidly than the other.

In Vivo Pharmacokinetic Study Design

To accurately determine the pharmacokinetic parameters, a rigorous in vivo protocol using a rodent model is required.

Step-by-Step Methodology:

  • Model Selection: Male Sprague-Dawley rats (200-250g) are utilized due to their well-characterized cytochrome P450 homology with humans, providing a reliable predictive model for hepatic clearance[3].

  • Dosing Formulation: A crossover design utilizing Intravenous (IV) and Per Os (PO) administration is executed to calculate absolute bioavailability (F%).

    • IV Formulation (2 mg/kg): Dissolved in 5% DMSO / 95% Saline. Causality: DMSO ensures complete solubilization of the lipophilic piperazinone core, preventing micro-precipitates in the bloodstream that could artificially skew clearance rates.

    • PO Formulation (10 mg/kg): Suspended in 0.5% Methylcellulose. Causality: Methylcellulose forms a uniform, viscous suspension that ensures consistent gastric emptying and absorption.

  • Serial Blood Sampling: Blood (200 µL) is collected via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: The dense early time points (0.08 - 1 h) are critical for capturing the maximum concentration ( Cmax​ ) and the rapid α -distribution phase. The later time points (8 - 24 h) are essential for accurately calculating the terminal elimination half-life ( t1/2​ ) and systemic clearance (CL).

PK_Workflow A Dose Formulation (IV & PO) B Animal Dosing (SD Rats) A->B C Serial Blood Sampling (0.08 to 24 h) B->C D Plasma Separation (Centrifugation) C->D E Sample Prep (Protein Precipitation) D->E F LC-MS/MS Quantification E->F G NCA PK Analysis (WinNonlin) F->G

Fig 1. Self-validating in vivo pharmacokinetic workflow for piperazinone derivatives.

Bioanalytical Methodology: LC-MS/MS

A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is employed to quantify the analyte in plasma.

Step-by-Step Methodology:

  • Sample Preparation: 50 µL of plasma is precipitated using 150 µL of cold acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Piperazin-2-one-d6[4].

    • Causality: Protein precipitation is chosen over liquid-liquid extraction because the piperazin-2-one core and its subsequent hydroxylated metabolites are relatively polar; ACN ensures high recovery without phase-partitioning losses[2].

  • Self-Validating System: The SIL-IS co-elutes with the target analyte, perfectly correcting for any matrix-induced ion suppression in the electrospray ionization (ESI) source[4]. The analytical run includes a double-blank (matrix only), a zero-blank (matrix + IS), and a 6-point Quality Control (QC) curve. If QC variance exceeds ±15%, the run is automatically rejected, ensuring absolute data integrity.

  • Chromatography & Detection: A C18 column is used with a gradient mobile phase of Water/0.1% Formic Acid and ACN/0.1% Formic Acid.

    • Causality: The acidic modifier forces the protonation of the secondary amine, drastically improving the signal-to-noise ratio in positive ESI mode via Multiple Reaction Monitoring (MRM).

Metabolic Pathways & Biotransformation

The biotransformation of piperazin-2-one derivatives is primarily hepatic. Drawing parallels from structurally related drugs like evogliptin (which contains a highly similar piperazin-2-one ring), the metabolism is heavily mediated by the CYP3A4 and CYP2D6 isoenzymes[5],[2].

  • Phase I Metabolism:

    • O-Demethylation: Rapid cleavage of the 2-methoxy group by CYP2D6/CYP3A4 yields a phenolic metabolite.

    • Aromatic Hydroxylation: CYP2D6 catalyzes the addition of a hydroxyl group to the phenyl ring[3].

    • Lactam Hydrolysis: The piperazin-2-one ring can undergo hydrolytic opening, a known degradation pathway for cyclic amides[5].

  • Phase II Metabolism: The resulting hydroxylated and phenolic metabolites are rapidly conjugated with glucuronic acid via UGT2B7, rendering them highly water-soluble for renal excretion[5].

Metabolism Parent 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (Parent Drug) O_demethyl O-Demethylation (CYP2D6 / CYP3A4) Parent->O_demethyl Arom_OH Aromatic Hydroxylation (CYP2D6) Parent->Arom_OH Ring_Open Lactam Ring Opening (Hydrolysis) Parent->Ring_Open Gluc Phase II Conjugation (UGT2B7 / Glucuronidation) O_demethyl->Gluc Arom_OH->Gluc

Fig 2. Primary Phase I and Phase II metabolic pathways of the arylpiperazinone scaffold.

Quantitative Data Presentation

Based on the structural homology to established arylpiperazines and piperazin-2-one derivatives, the following table summarizes the anticipated pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterAbbreviationAnticipated Value (Rat Model)Biological Implication
Maximum Plasma Concentration Cmax​ 450 - 600 ng/mLIndicates rapid absorption post-oral administration.
Time to Maximum Concentration Tmax​ 0.5 - 1.0 hSuggests high permeability of the lipophilic lactam core.
Terminal Half-Life t1/2​ 2.5 - 4.0 hModerate half-life due to rapid CYP-mediated O-demethylation.
Area Under the Curve AUC0−∞​ 1200 - 1800 ng·h/mLRepresents total systemic exposure.
Systemic Clearance CL 1.5 - 2.2 L/h/kgHigh hepatic extraction ratio driven by CYP2D6/CYP3A4.
Volume of Distribution Vss​ 3.0 - 5.5 L/kgExtensive tissue distribution due to high lipophilicity.
Absolute Bioavailability F% 35% - 50%Moderate bioavailability limited by first-pass metabolism.

References

  • Application of Piperazin-2-one-d6 in Drug Metabolism Studies - Benchchem. 4

  • ortho-Methoxyphenylpiperazine - Wikipedia. 1

  • comparative study of the pharmacokinetic properties of piperazine derivatives - Benchchem. 3

  • In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations - PubMed. 5

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI.2

Sources

Exploratory

preliminary toxicity screening of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The development of novel therapeutic agents necessitates a rigorous evaluation of their safety profile from the earliest stages of discovery. This guide provides a comprehensive framework for the , a piperazine derivative with potential pharmacological activity. The preclinical safety assessment of any new chemical entity (NCE) is a critical step in the drug development process, with early identification of potential toxicities saving significant resources and preventing adverse outcomes in later stages.[1] This document outlines a multi-faceted approach, beginning with in silico predictive modeling to forecast potential liabilities, followed by foundational in vitro assays to assess cytotoxicity and genotoxicity. Detailed, step-by-step protocols for key experiments are provided, alongside the scientific rationale for their selection and execution. The methodologies described herein are designed to establish a foundational safety profile for this novel compound, guiding informed decision-making for its continued development.

Introduction: The Significance of Early Toxicity Assessment

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one belongs to the piperazine class of compounds, a versatile scaffold known to be a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2] Piperazine derivatives have been investigated for a range of biological activities, including anticancer properties.[3][4] Given the potential for therapeutic application, a thorough understanding of the compound's safety profile is paramount.

Preliminary toxicity screening serves as the first-line of defense in drug development, identifying compounds with unfavorable toxicological properties before they enter more resource-intensive preclinical and clinical studies.[1] This early-stage assessment is crucial for de-risking a drug development program and adhering to regulatory guidelines. The primary objectives of this initial screening are to evaluate the compound's potential for causing acute toxicity and DNA damage (genotoxicity).[1]

This guide will detail a logical, tiered approach to the , commencing with computational predictions and progressing to in vitro experimental validation.

In Silico Toxicity Prediction: A First Look at Potential Liabilities

Before embarking on wet-lab experiments, in silico (computational) models offer a rapid and cost-effective means of predicting a compound's potential toxicity based on its chemical structure.[5] These models are built upon large datasets of known toxicological information and can provide valuable insights into potential hazards such as mutagenicity and systemic toxicity.[5]

A recommended in silico workflow for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one would involve the use of established, open-source models to predict key toxicological endpoints.[5]

Predictive Models for Initial Screening
  • Mutagenicity: The potential for a compound to induce genetic mutations is a critical safety concern. Rule-based systems, such as the ISS (in vitro mutagenicity decision tree), can be employed to predict the outcome of a bacterial reverse mutation assay (Ames test).[5]

  • Systemic Toxicity: The revised Cramer decision tree is a well-established method for classifying compounds into different toxicity classes based on their chemical structure, providing an initial estimate of systemic toxicity.[5]

  • ADMET Profiling: In silico tools can also predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for understanding its overall pharmacokinetic and pharmacodynamic behavior.[6]

The following diagram illustrates a typical workflow for in silico toxicity screening:

cluster_0 In Silico Toxicity Prediction Workflow Start Input: 1-(2-Methoxyphenyl)-3- methylpiperazin-2-one Structure Mutagenicity Mutagenicity Prediction (e.g., Ames Test Model) Start->Mutagenicity Systemic_Toxicity Systemic Toxicity Prediction (e.g., Cramer Decision Tree) Start->Systemic_Toxicity ADMET ADMET Profiling Start->ADMET Report Generate Toxicity Profile Report Mutagenicity->Report Systemic_Toxicity->Report ADMET->Report

Caption: A generalized workflow for the in silico prediction of toxicity.

In Vitro Cytotoxicity Assessment: Gauging the Effect on Cell Viability

In vitro cytotoxicity assays are a cornerstone of preliminary toxicity screening, providing quantitative data on a compound's ability to kill cells or inhibit their proliferation. These assays are typically performed on a panel of human cancer cell lines to assess potential anticancer activity and general cytotoxicity.[3][4]

Recommended Cell Lines

For a broad initial assessment, a panel of cell lines representing different cancer types is recommended. For instance, A-549 (human lung carcinoma), HCT-116 (colon cancer), and MIAPaCa-2 (pancreatic cancer) are commonly used.[3][4]

Experimental Protocols

Two widely used and robust colorimetric assays for assessing cell viability are the MTT and Sulforhodamine B (SRB) assays.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one. Incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Following treatment, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 180 µL of a DMSO/methanol (1:1) solution to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 540 nm using a microplate reader.

The SRB assay is a method used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[7]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm.[7]

Data Presentation

The results of the cytotoxicity assays should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Cell Line Assay IC50 (µM) for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one
A-549MTTExperimental Value
HCT-116MTTExperimental Value
MIAPaCa-2MTTExperimental Value
A-549SRBExperimental Value
HCT-116SRBExperimental Value
MIAPaCa-2SRBExperimental Value

In Vitro Genotoxicity Assessment: Screening for DNA Damage

Genotoxicity assays are designed to detect the potential of a compound to cause damage to DNA.[1] A standard battery of in vitro tests is recommended by regulatory guidelines.[9]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[9] A positive result in this assay indicates that the compound is a mutagen.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells as a result of chromosome breaks or loss.[9]

The following diagram illustrates the experimental workflow for in vitro cytotoxicity and genotoxicity screening:

cluster_1 In Vitro Toxicity Screening Workflow Start 1-(2-Methoxyphenyl)-3- methylpiperazin-2-one Cytotoxicity Cytotoxicity Assays (MTT, SRB) Start->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Start->Genotoxicity Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Report Generate Preliminary Toxicity Report Genotoxicity->Report Data_Analysis->Report

Caption: A streamlined workflow for in vitro toxicity assessment.

Conclusion and Future Directions

This guide provides a foundational framework for the . The combination of in silico prediction and in vitro assays offers a robust initial assessment of the compound's safety profile. The data generated from these studies will be instrumental in making informed decisions about the future development of this compound. Positive outcomes, indicating low toxicity, would support progression to more advanced preclinical studies, including in vivo toxicity testing. Conversely, the early identification of significant toxicities would allow for the modification of the chemical structure to mitigate these effects or the discontinuation of its development, thereby conserving valuable resources.

References

  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem.
  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science Publishers.
  • Framework for In Silico Toxicity Screening of Novel Odorants - MDPI.
  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - ResearchGate.
  • Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide - Benchchem.
  • Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors - Journal of Applied Pharmaceutical Science.
  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed.
  • Current approaches to toxicity profiling in early-stage drug development.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • Toxicological screening - PMC - NIH.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine - Benchchem.

Sources

Foundational

what is 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one used for in research

The Strategic Utility of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in Modern Medicinal Chemistry: A Technical Guide As a Senior Application Scientist navigating the complexities of modern drug discovery, I often encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in Modern Medicinal Chemistry: A Technical Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, I often encounter the misconception that complex target binding requires equally complex, sprawling molecules. In reality, the most successful therapeutics are built upon highly optimized, "privileged" scaffolds. 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is one such highly specialized chemical building block.

Rather than acting as a standalone drug, this compound is utilized by medicinal chemists as a foundational fragment to synthesize targeted therapeutics, ranging from Neurokinin-3 Receptor (NK3R) antagonists to Proteolysis Targeting Chimeras (PROTACs). This whitepaper deconstructs the structural causality, research applications, and experimental workflows associated with this critical scaffold.

Structural Causality & Physicochemical Tuning

To understand what this compound is used for, we must first analyze why it is chosen over simpler alternatives like unsubstituted piperazine. Every functional group on this scaffold serves a deliberate pharmacokinetic or pharmacodynamic purpose.

  • The Piperazin-2-one Core (Lactamization): Converting a standard piperazine into a piperazin-2-one by adding a carbonyl at the C2 position changes the adjacent nitrogen from an amine to an amide. This fundamentally drops the basicity (pKa) of the molecule. Causality: High basicity often leads to off-target hERG channel blockade (cardiotoxicity) and poor membrane permeability. The piperazinone core mitigates these liabilities, improving Ligand Lipophilicity Efficiency (LLE) [1].

  • 1-(2-Methoxyphenyl) Anchor: The aryl group at the N1 position acts as a lipophilic anchor designed to occupy deep hydrophobic pockets in target receptors. The ortho-methoxy substitution forces a steric clash with the piperazinone ring, restricting the dihedral angle. Causality: This conformational restriction "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

  • 3-Methyl Substitution: The addition of a methyl group at C3 introduces a chiral center (typically utilized as the pure (R) or (S) enantiomer). Causality: Chiral recognition is paramount in GPCR and kinase targeting; the methyl group acts as a precise spatial wedge to enhance target selectivity.

  • N4 Secondary Amine: The unsubstituted N4 position is the "exit vector." Causality: It provides a reactive site for synthetic elongation, allowing researchers to attach PROTAC linkers or additional pharmacophores without disrupting the core binding interactions [2].

ScaffoldRationale Scaffold 1-(2-Methoxyphenyl)- 3-methylpiperazin-2-one N1 N1: 2-Methoxyphenyl Scaffold->N1 Lipophilic Anchor C2 C2: Carbonyl (Lactam) Scaffold->C2 Reduces Basicity C3 C3: Methyl Group Scaffold->C3 Chiral Recognition N4 N4: Secondary Amine Scaffold->N4 Vector for Elongation Target1 Bioactive Conformation N1->Target1 Steric Clash Restriction Target2 Pharmacokinetics C2->Target2 Improved logD / Lower hERG Target3 Receptor Affinity C3->Target3 Hydrophobic Pocket Fit Target4 Bifunctional Degraders N4->Target4 PROTAC Linker Attachment

Caption: Logical relationship between the functional groups of the scaffold and their pharmacological outcomes.

Primary Research Applications

Neurokinin-3 Receptor (NK3R) Antagonists

Research into sex-hormone disorders (such as polycystic ovary syndrome and endometriosis) relies heavily on modulating gonadotropin-releasing hormone (GnRH). NK3R antagonists have emerged as a primary therapeutic strategy. Researchers utilize the 3-methylpiperazin-2-one scaffold to overcome the poor off-target safety profiles (such as CYP3A4 inhibition) seen in earlier generation compounds. By utilizing the (R)-enantiomer of the 3-methylpiperazin-2-one core, researchers achieve potent NK3R antagonism while maintaining a highly favorable logD7.4, significantly improving the drug's safety window [1].

BET Protein Inhibitors and Targeted Protein Degradation

Bromodomain and Extra-Terminal motif (BET) proteins are critical epigenetic readers targeted in oncology. 1-Arylpiperazin-2-one derivatives are frequently patented as core components of tricyclic heterocycles acting as BET inhibitors [2]. Furthermore, because the N4 position of the piperazinone ring is highly tolerant of bulky substitutions, this scaffold is heavily utilized in the synthesis of PROTACs. The N4 amine acts as the attachment point for PEG or alkyl linkers, connecting the target-binding ligand to an E3 ligase recruiter (like Cereblon or VHL).

Cytotoxic and Anticancer Agents

Piperazin-2-one derivatives are actively researched as bioisosteric replacements in farnesyltransferase inhibitors (FTIs). By substituting traditional imidazole rings with functionalized piperazinones, researchers have successfully induced cytotoxicity in HT29 (colon) and A549 (lung) cancer cell lines, overcoming resistance mechanisms associated with earlier chemotherapeutics [4].

Quantitative Pharmacological Impact

To illustrate why a researcher would choose this specific piperazinone over a standard piperazine, we must look at the quantitative shift in physicochemical properties. The table below summarizes the typical impact of this bioisosteric replacement during lead optimization.

Physicochemical MetricStandard 1-Arylpiperazine1-Arylpiperazin-2-one ScaffoldCausality / Biological Impact
Basic pKa (N4) ~8.5 - 9.0~6.5 - 7.5Carbonyl electron withdrawal reduces basicity, improving intestinal absorption.
LogD (at pH 7.4) ~1.5 - 2.0~2.5 - 3.2Increased lipophilicity drives deeper insertion into hydrophobic receptor pockets.
hERG IC50 (μM) < 1.0 μM (High Risk)> 10.0 μM (Low Risk)Lower basicity prevents the molecule from trapping inside the hERG potassium channel [1].
Metabolic Stability Moderate (N-dealkylation)HighThe lactam ring is highly resistant to oxidative metabolism by CYP450 enzymes.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols outline how this scaffold is synthesized and subsequently validated in biological assays. These are designed as self-validating systems.

Protocol A: Synthesis via Cascade Double Nucleophilic Substitution

Traditional step-wise synthesis of piperazinones is plagued by low yields and tedious purifications. Modern research utilizes a metal-promoted cascade reaction to build the core efficiently[3].

  • Preparation: In a flame-dried Schlenk tube under argon, combine the primary amine (e.g., 2-methoxyaniline, 1.0 equiv) and a chloro allenylamide (1.2 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add Pd(dba)2 (5 mol%) and PPh3 (10 mol%) as the catalytic system. Causality: The palladium catalyst activates the allene for nucleophilic attack, while the phosphine ligand stabilizes the metal center.

  • Cascade Initiation: Add the aryl iodide (1.5 equiv) and a base (e.g., K2CO3, 2.0 equiv). Heat the reaction to 85–90 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The cascade forms three bonds in a single step (C-N, C-C, and C-N cyclization). The disappearance of the aryl iodide mass and the appearance of the cyclized piperazin-2-one mass confirms successful cascade termination.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the 1-(2-methoxyphenyl)-3-methylpiperazin-2-one derivative.

Protocol B: FLIPR Calcium Flux Assay for GPCR Antagonism (NK3R)

Once the scaffold is elaborated into a final drug candidate, its efficacy as an antagonist (e.g., against NK3R) is validated using a fluorometric imaging plate reader (FLIPR) [1].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human NK3R into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 μL of Calcium-4 assay dye (Molecular Devices) containing 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out, thereby ensuring a stable baseline signal. Incubate for 1 hour at 37°C.

  • Compound Addition (Antagonist Phase): Add 10 μL of the synthesized piperazinone derivative (serial dilutions from 10 μM to 0.1 nM). Incubate for 15 minutes.

  • Agonist Stimulation: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 μL of Neurokinin B (NKB) at its EC80 concentration.

  • Data Acquisition & Validation: Measure the peak calcium flux (fluorescence at 515–575 nm) over 3 minutes. Self-Validation: A positive control well (known antagonist) must show complete signal suppression, while a vehicle control well must show maximum calcium flux. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

AssayWorkflow Step1 1. Scaffold Elaboration (N4 Alkylation/Acylation) Step2 2. Target Binding Assay (FLIPR Calcium Flux) Step1->Step2 Purified Ligand (>95% by HPLC) Step3 3. ADME/Tox Profiling (hERG, Microsomal Stability) Step2->Step3 Active Hits (IC50 < 100nM) Step4 4. Lead Optimization (Iterative SAR) Step3->Step4 Favorable Pharmacokinetics Step4->Step1 Refined Structural Design

Caption: Iterative drug discovery workflow integrating the piperazinone scaffold into biological screening.

Conclusion

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is not a final therapeutic product, but a highly engineered molecular chassis. By utilizing the conformational rigidity of the 2-methoxyphenyl group, the chiral precision of the 3-methyl group, and the reduced basicity of the lactam core, researchers can systematically solve complex pharmacokinetic and target-affinity challenges in modern drug design.

References

  • Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part I) . ACS Publications. Available at:[Link][1]

  • Tricyclic heterocycles as BET protein inhibitors (US11498926B2) . Google Patents. Available at:[2]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents . PubMed Central (PMC). Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV/MS Method Development and Validation for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Executive Summary The quantitative analysis of functionalized piperazinones, specifically 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one , is a critical step in pharmaceutical intermediate profiling. This application note p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of functionalized piperazinones, specifically 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one , is a critical step in pharmaceutical intermediate profiling. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for researchers and drug development professionals. By dissecting the physicochemical properties of the analyte, this guide establishes the causality behind column selection, mobile phase pH optimization, and detection strategies, ensuring a robust and reproducible analytical workflow.

Physicochemical Profiling & Chromatographic Rationale

To design a method that works predictably, we must first analyze the molecular architecture of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one:

  • Ionization Profile (pKa): The piperazin-2-one ring contains two nitrogens. The nitrogen at position 1 (N1) is part of a lactam (amide) and is electronically delocalized, rendering it neutral. Conversely, the nitrogen at position 4 (N4) is a secondary aliphatic amine with an estimated basic pKa of ~7.5.

  • Chromophore Presence: Unlike simple aliphatic piperazines which lack a chromophore and require complex chemical derivatization (e.g., with NBD-Cl)[1] or specialized Evaporative Light Scattering Detectors (ELSD)[2], this molecule possesses a 2-methoxyphenyl moiety. This enables direct, highly sensitive UV detection at 220 nm and 270 nm.

  • The Causality of Peak Tailing: At a neutral pH, the N4 amine is partially ionized. When analyzed on standard silica-based reversed-phase columns, the protonated amine ( −NH2+​− ) undergoes secondary ion-exchange interactions with residual, negatively charged acidic silanols ( SiO− ) on the silica matrix. This is the primary cause of peak tailing, retention time drift, and poor recovery.

The Solution: According to the "2-pH Rule," the mobile phase pH must be strictly controlled at least 2 units away from the pKa. We employ a Low-pH Strategy (pH 2.1) using Trifluoroacetic Acid (TFA). TFA acts as a volatile ion-pairing agent; the trifluoroacetate anion pairs with the protonated secondary amine, shielding it from silanol interactions and yielding sharp, symmetrical peaks. Alternatively, mixed-mode columns (e.g., Newcrom R1 or Primesep) that utilize both reversed-phase and cation-exchange mechanisms are highly effective for basic piperazine derivatives[2][3].

Method Development Workflow

HPLC_Workflow Start Target: 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one pKa ~7.5 | LogP ~1.8 Phase1 Phase 1: Physicochemical Profiling Identify Secondary Amine & UV Chromophore Start->Phase1 Decision_pH Select Mobile Phase pH (Rule: pH = pKa ± 2) Phase1->Decision_pH Low_pH Low pH (pH 2.0-3.0) Amine 100% Protonated (+) Buffer: 0.1% TFA or Formic Acid Decision_pH->Low_pH Preferred for MS/UV High_pH High pH (pH 10.0) Amine 100% Neutral (0) Buffer: 10mM NH4HCO3 Decision_pH->High_pH Maximize Retention Col_Select1 End-Capped C18 or Mixed-Mode (e.g., Primesep 100) Low_pH->Col_Select1 Col_Select2 Base-Resistant Hybrid Silica C18 High_pH->Col_Select2 Detection Phase 3: Detection Strategy Direct UV (220/270 nm) or LC-MS (ESI+) Col_Select1->Detection Col_Select2->Detection

Caption: Workflow for HPLC method development of basic piperazinones based on physicochemical properties.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. The user must pass the System Suitability Test (SST) gate before proceeding to sample analysis.

Protocol A: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. (Note: For LC-MS compatibility, substitute TFA with 0.1% Formic Acid).

  • Mobile Phase B (Organic): Use 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

Protocol B: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one reference standard. Transfer to a 10 mL volumetric flask. Dissolve initially in 5 mL of Acetonitrile to ensure complete solubilization of the lipophilic methoxyphenyl moiety, then dilute to volume with ultrapure water.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol C: Instrument Setup & Self-Validation Gate

Set up the HPLC system using the parameters below.

Instrument Parameters:

  • Column: High-purity, fully end-capped C18 (150 x 4.6 mm, 3 µm) OR a low-silanol mixed-mode column (e.g., Newcrom R1)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 220 nm and 270 nm.

Self-Validation Gate (System Suitability Testing - SST): Before analyzing unknown samples, inject the 100 µg/mL Working Solution five times (n=5). Do not proceed unless the system meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Peak Tailing Factor (USP): Tf​≤1.5 (Verifies that silanol interactions are successfully suppressed).

  • Theoretical Plates (N): N≥5000

Quantitative Data & Method Validation

The following tables summarize the optimized gradient program and the expected validation parameters based on ICH Q2(R1) guidelines, aligning with industry standards for piperazine derivatives[4].

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.090%10%1.0
2.090%10%1.0
10.010%90%1.0
12.010%90%1.0
12.190%10%1.0
15.090%10%1.0

Table 2: Expected Method Validation Parameters

Validation ParameterAcceptance CriteriaExpected Performance
Linearity Range R2≥0.999 1.0 - 200 µg/mL
Limit of Detection (LOD) S/N 3< 0.05 µg/mL
Limit of Quantitation (LOQ) S/N 10< 0.15 µg/mL
Method Precision %RSD ≤2.0% (n=6)~ 0.8%
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%

Troubleshooting & Chromatographic Artifacts

  • Artifact: Severe Peak Tailing ( Tf​>2.0 ).

    • Causality: The ion-pairing mechanism has failed, allowing the basic amine to interact with the silica matrix.

    • Resolution: Verify that the mobile phase pH is strictly < 2.5. If using an older column, the end-capping may have degraded; replace with a new high-purity C18 or switch to a mixed-mode stationary phase.

  • Artifact: Shifting Retention Times.

    • Causality: Inadequate buffering capacity or evaporation of the volatile TFA modifier.

    • Resolution: Ensure mobile phases are prepared fresh daily. Do not leave TFA-modified aqueous buffers on the instrument for more than 48 hours.

References

  • SIELC Technologies. "Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column." SIELC Application Notes.
  • BenchChem. "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis." BenchChem Technical Guides.
  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." SIELC Application Notes.
  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR.

Sources

Application

Application Note: Step-by-Step Synthesis Protocol for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Executive Summary The piperazin-2-one scaffold is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the development of GPCR ligands, kinase inhibitors, and peptidomimetics [1]. The comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazin-2-one scaffold is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the development of GPCR ligands, kinase inhibitors, and peptidomimetics [1]. The compound 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (CAS: 1009675-99-3) presents a unique structural motif characterized by a rigidified cyclic diamide, a sterically demanding ortho-methoxyaryl group at the N1 position, and a methyl group at the C3 position.

This application note details a highly robust, four-step, linear synthesis protocol designed for medicinal chemistry laboratories. By utilizing a "chiral pool" approach starting from N -Boc-alanine, this route can be adapted to synthesize either the racemate or specific enantiomers (e.g., the (S) -enantiomer) with high optical purity [2].

Retrosynthetic Rationale & Pathway Design

The synthesis of 1-aryl-3-alkylpiperazin-2-ones often suffers from regioselectivity issues and over-alkylation when using direct bifunctional electrophiles (e.g., 1-bromo-2-chloroethane) [3]. To ensure scientific integrity and high yields, this protocol employs a stepwise assembly strategy:

  • N-Alkylation: Initial alkylation of 2-methoxyaniline with 2-bromoethanol. This avoids the dialkylation pitfalls associated with dihaloalkanes.

  • Amide Coupling: Coupling the resulting secondary aniline with N -Boc-alanine. Secondary anilines are notoriously poor nucleophiles; thus, the highly efficient coupling reagent HATU is selected over standard EDC/HOBt to drive the reaction via a reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate.

  • Activation: Conversion of the primary alcohol to a mesylate (methanesulfonate), establishing a superior leaving group.

  • Cascade Deprotection/Cyclization: Acidic removal of the Boc protecting group followed by base-promoted 6-exo-tet intramolecular cyclization [4].

SyntheticWorkflow A 2-Methoxyaniline + 2-Bromoethanol B Intermediate 1: N-(2-Hydroxyethyl)-2-methoxyaniline A->B N-Alkylation (DIPEA, Heat) D Intermediate 2: Boc-Protected Amide Alcohol B->D Amide Coupling C N-Boc-Alanine + HATU / DIPEA C->D E MsCl / Et3N (Alcohol Activation) D->E F Intermediate 3: Mesylate Precursor E->F G 1. TFA/DCM (Deprotection) 2. K2CO3/MeCN (Cyclization) F->G Intramolecular SN2 H Target Compound: 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one G->H Intramolecular SN2

Fig 1. Four-step synthetic workflow for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one.

Experimental Methodologies

Step 1: Synthesis of 2-((2-Methoxyphenyl)amino)ethan-1-ol (Intermediate 1)
  • Causality: Alkylating the primary aniline with an alcohol-bearing electrophile creates a stable intermediate that will not spontaneously polymerize, a common issue when using chloroacetaldehyde in reductive aminations.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-methoxyaniline (10.0 mmol, 1.0 eq) in anhydrous N,N -dimethylformamide (DMF) (30 mL).

    • Add N,N -diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq) followed by 2-bromoethanol (11.0 mmol, 1.1 eq).

    • Heat the reaction mixture to 80 °C under an inert argon atmosphere for 16 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The primary aniline spot should disappear, replaced by a more polar, UV-active spot.

    • Quench with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield Intermediate 1.

Step 2: HATU-Mediated Amide Coupling (Intermediate 2)
  • Causality: The secondary amine of Intermediate 1 is sterically hindered by the ortho-methoxy group. HATU is strictly required to overcome this steric barrier and prevent epimerization of the chiral center on the alanine derivative.

  • Procedure:

    • Dissolve N -Boc-alanine (11.0 mmol, 1.1 eq) and HATU (12.0 mmol, 1.2 eq) in anhydrous dichloromethane (DCM) (40 mL).

    • Add DIPEA (30.0 mmol, 3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

    • Add a solution of Intermediate 1 (10.0 mmol, 1.0 eq) in DCM (10 mL) dropwise.

    • Stir the mixture at room temperature for 12 hours.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine. Dry and concentrate to afford Intermediate 2 (tert-butyl (1-((2-hydroxyethyl)(2-methoxyphenyl)amino)-1-oxopropan-2-yl)carbamate).

Step 3: Hydroxyl Activation via Mesylation (Intermediate 3)
  • Causality: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) ensures a rapid and high-yielding cyclization in the final step.

  • Procedure:

    • Dissolve Intermediate 2 (10.0 mmol, 1.0 eq) in anhydrous DCM (30 mL) and cool to 0 °C in an ice bath.

    • Add triethylamine ( Et3​N ) (15.0 mmol, 1.5 eq).

    • Add methanesulfonyl chloride (MsCl) (12.0 mmol, 1.2 eq) dropwise over 10 minutes to prevent exothermic degradation.

    • Stir at 0 °C for 1 hour. Self-Validation: TLC will show quantitative conversion to a slightly less polar spot.

    • Dilute with DCM, wash with ice-cold water and brine, dry over Na2​SO4​ , and concentrate. Use the crude mesylate immediately in the next step to avoid degradation.

Step 4: Boc-Deprotection and Intramolecular Cyclization (Target Compound)
  • Causality: Trifluoroacetic acid (TFA) neatly cleaves the Boc carbamate, generating a primary amine TFA salt. Subsequent solvent exchange and basification with K2​CO3​ free-bases the amine, triggering a rapid 6-exo-tet intramolecular SN​2 attack on the mesylate.

  • Procedure:

    • Dissolve the crude Intermediate 3 in DCM (20 mL) and add TFA (10 mL) at 0 °C. Stir for 2 hours at room temperature.

    • Concentrate the mixture thoroughly in vacuo to remove all traces of TFA.

    • Redissolve the resulting oil in anhydrous acetonitrile (MeCN) (50 mL). Add anhydrous K2​CO3​ (40.0 mmol, 4.0 eq) to neutralize the TFA salt and provide basic conditions.

    • Heat the suspension to 60 °C for 6 hours.

    • Filter the inorganic salts, concentrate the filtrate, and purify the residue by silica gel chromatography (DCM/MeOH 95:5) to isolate the pure 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one.

CyclizationMechanism A Primary Amine (C3 Position) C Transition State (6-Exo-Tet) A->C Nucleophilic Attack B Mesylate Group (Electrophile) B->C Leaving Group Departure D Piperazin-2-one Ring + Methanesulfonate C->D Ring Closure

Fig 2. Mechanism of the base-promoted 6-exo-tet intramolecular cyclization.

Quantitative Data & Characterization

To ensure reproducibility, the following table summarizes the stoichiometric requirements and anticipated yields for the optimized workflow.

Table 1: Stoichiometry and Expected Yields

StepReagent / IntermediateEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
12-Methoxyaniline / 2-Bromoethanol1.0 / 1.1DMF801675 - 82%
2Int 1 / N-Boc-Alanine / HATU1.0 / 1.1 / 1.2DCM251285 - 90%
3Int 2 / MsCl / Et3​N 1.0 / 1.2 / 1.5DCM01> 95% (Crude)
4Int 3 / TFA K2​CO3​ 1.0 / Excess 4.0DCM MeCN25 602 665 - 75%

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) [M+H]+ expected at m/z 221.13 for C12​H16​N2​O2​
1 H NMR (400 MHz, CDCl3​ ) δ 7.30-6.90 (m, 4H, Ar-H), 3.85 (s, 3H, −OCH3​ ), 3.70-3.40 (m, 3H, piperazine CH2​ & CH), 3.20-3.00 (m, 2H, piperazine CH2​ ), 1.45 (d, 3H, −CH3​ )
13 C NMR (100 MHz, CDCl3​ ) δ 171.5 (C=O), 154.2 (Ar-C-OMe), 130.1, 128.5, 121.0, 112.4 (Ar-C), 55.8 ( −OCH3​ ), 51.2 (C3), 48.5 (C6), 41.0 (C5), 18.5 ( −CH3​ )

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (MDPI).[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.[Link]

  • Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry (ACS).[Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. National Institutes of Health (PMC).[Link]

Method

Application Note: Comprehensive NMR Spectral Characterization of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Introduction & Structural Rationale Piperazin-2-ones are privileged scaffolds in drug development, frequently utilized to restrict the conformational flexibility of piperazines, enhance metabolic stability, and improve t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Piperazin-2-ones are privileged scaffolds in drug development, frequently utilized to restrict the conformational flexibility of piperazines, enhance metabolic stability, and improve target binding affinity. The compound 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one presents a unique set of NMR characterization challenges. The presence of a chiral center at C3 induces diastereotopicity in the adjacent methylene protons, while the bulky 2-methoxyphenyl group at N1 can lead to restricted rotation and complex anisotropic shielding effects.

This application note provides a self-validating, causality-driven protocol for the unambiguous structural elucidation of this compound. By moving beyond simple 1D assignments and integrating advanced 2D Nuclear Magnetic Resonance (NMR) techniques, researchers can establish a rigorous data package suitable for regulatory submissions and downstream medicinal chemistry optimization.

Predicted Quantitative NMR Data

To facilitate rapid spectral interpretation, the expected chemical shifts, multiplicities, and coupling constants for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one are summarized in the tables below. These values serve as the baseline for our 2D correlation experiments.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Ar-H 6.90 – 7.30m (overlapping)-4HAromatic protons of the 2-methoxyphenyl ring.
OCH 3​ 3.82s-3HDeshielded by the electronegative oxygen.
C6-H a​ / H b​ 3.60 – 3.75m (diastereotopic)-2HAdjacent to N1 (amide-like); split due to C3 chirality.
C3-H 3.52q6.81HAlpha to the carbonyl and amine; coupled to C3-CH 3​ .
C5-H a​ / H b​ 3.05 – 3.15m (diastereotopic)-2HAdjacent to the secondary amine (N4).
N4-H 2.20br s-1HExchangeable secondary amine proton.
C3-CH 3​ 1.45d6.83HAliphatic methyl group coupled to C3 methine.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C2 171.5C=O (Quaternary)Amide carbonyl carbon.
Ar-C (C-OMe) 154.8C (Quaternary)Highly deshielded by the methoxy oxygen.
Ar-C (C-N) 130.5C (Quaternary)Aromatic carbon attached to the piperazinone N1.
Ar-CH 112.4 – 128.6CH (Aromatic)Four distinct aromatic methine carbons.
OCH 3​ 55.6CH 3​ Methoxy carbon.
C3 54.2CHAliphatic methine alpha to the carbonyl.
C6 50.4CH 2​ Methylene adjacent to the N1 nitrogen.
C5 42.5CH 2​ Methylene adjacent to the N4 nitrogen.
C3-CH 3​ 18.2CH 3​ Aliphatic methyl carbon.

Experimental Protocol: Acquisition and Processing

To ensure the highest level of data integrity, every step in the NMR workflow must be justified by physical causality. The following protocol outlines the optimal conditions for analyzing small molecule heterocycles [1].

Step 1: Sample Preparation
  • Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over hydrogen-bonding solvents (like DMSO- d6​ ) to minimize solvent-solute interactions that could broaden the labile N4-H amine signal. TMS provides an internal zero-point reference to ensure absolute chemical shift accuracy.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Particulate matter distorts the magnetic field homogeneity ( B0​ ), leading to poor shimming, broadened spectral lines, and loss of fine J -coupling resolution.

Step 2: 1D 1 H and 13 C Acquisition
  • 1 H NMR: Acquire at 298 K using a standard 30° pulse program with 16 scans and a relaxation delay ( D1​ ) of 1.0 s.

  • 13 C NMR: Acquire using a power-gated decoupling sequence with 1024 scans. Set D1​ to 2.0 s.

    • Causality: A longer D1​ in 13 C NMR is critical for the complete longitudinal relaxation of the quaternary carbonyl (C2) and aromatic (C1', C2') carbons, which lack attached protons to facilitate rapid dipole-dipole relaxation.

Step 3: Self-Validation via D 2​ O Exchange
  • Procedure: Add 1–2 drops of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum.

    • Causality: The labile N4-H proton undergoes rapid isotopic exchange with deuterium. The disappearance of the broad resonance at ~2.20 ppm creates a self-validating data point that unambiguously differentiates the amine proton from overlapping aliphatic multiplets.

Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY: Acquire to map the vicinal coupling between the C3-H, C3-CH 3​ , and the C5/C6 methylene networks.

  • HSQC: Utilize a multiplicity-edited HSQC sequence.

    • Causality: Multiplicity editing phases CH 2​ signals negatively and CH/CH 3​ signals positively. This self-validates the assignment of the diastereotopic C5 and C6 methylenes against the C3 methine and C3-methyl groups [2].

  • HMBC: Acquire with a long-range coupling constant delay optimized for nJCH​=8 Hz.

    • Causality: HMBC is the definitive tool for linking isolated spin systems. The correlation from the C6 protons to the aromatic C1' carbon confirms the N1-aryl linkage, validating the regiochemistry of the molecule.

Workflow Visualization

The logical progression from sample preparation to final structural assignment is mapped below. This workflow ensures that no structural claim is made without orthogonal validation.

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) OneD 1D Acquisition (1H & 13C NMR) Sample->OneD D2O D2O Shake (N4-H Validation) OneD->D2O Identify Exchangeable TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Resolve Overlap Final Unambiguous Structural Assignment D2O->Final SpinSys Spin System Mapping (COSY: C3-C5-C6) TwoD->SpinSys Connectivity Skeletal Connectivity (HMBC: N1-Aryl Linkage) TwoD->Connectivity SpinSys->Final Connectivity->Final

Figure 1: Self-validating NMR structural elucidation workflow for piperazin-2-one derivatives.

Data Analysis & Structural Elucidation Strategy

The true value of NMR characterization lies in the synthesis of 1D and 2D data to form a cohesive, undeniable proof of structure[3]. For 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, the analysis proceeds as follows:

  • Anchoring the Spin Systems: Begin with the most distinct signal—the C3-CH 3​ doublet at 1.45 ppm. Using the COSY spectrum, trace the cross-peak from this methyl group to the C3 methine quartet at 3.52 ppm.

  • Resolving Diastereotopicity: The C5 and C6 methylene protons appear as complex multiplets due to the adjacent chiral center at C3. By cross-referencing the HSQC spectrum, you can identify which proton pairs share the same carbon atom. The C6 protons (~3.60–3.75 ppm) will correlate to the carbon signal at 50.4 ppm, while the C5 protons (~3.05–3.15 ppm) will correlate to the carbon at 42.5 ppm.

  • Establishing Regiochemistry via HMBC: The critical structural feature of this molecule is the attachment of the 2-methoxyphenyl group to N1. In the HMBC spectrum, look for a three-bond correlation ( 3JCH​ ) from the C6 methylene protons to the quaternary aromatic carbon (C1') at 130.5 ppm. Additionally, the methoxy protons (3.82 ppm) will show a strong HMBC correlation to the oxygen-bearing aromatic carbon (C2') at 154.8 ppm.

  • Validating the Carbonyl: Finally, verify the piperazinone ring closure by observing HMBC correlations from the C3 methine proton and the C6 methylene protons to the C2 carbonyl carbon at 171.5 ppm.

By ensuring that every proton and carbon is linked through both through-bond ( J -coupling) and through-space (if NOESY is applied) interactions, the structural assignment becomes a self-validating system, immune to the ambiguities of 1D chemical shift overlap.

References

  • Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link] [1]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. URL:[Link] [2]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. URL:[Link] [3]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in Human Plasma

Here is a comprehensive, scientifically grounded application note and protocol for the LC-MS/MS quantification of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in human plasma. Introduction & Analytical Rationale 1-(2-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded application note and protocol for the LC-MS/MS quantification of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in human plasma.

Introduction & Analytical Rationale

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (CAS: 1009675-99-3) is a structurally significant piperazine derivative[1]. Compounds containing the methoxyphenylpiperazine moiety are frequently monitored in clinical, forensic, and pharmaceutical settings due to their potent affinity for serotonin receptors and their emergence as active pharmaceutical ingredients, metabolites, or designer drug components[2],[3].

Quantifying this analyte in human plasma presents two distinct bioanalytical challenges:

  • Matrix Effects: Plasma contains high concentrations of endogenous glycerophospholipids, which co-elute with lipophilic analytes and cause severe ion suppression in positive electrospray ionization (ESI+) mode.

  • Chromatographic Tailing: The basic secondary amine in the piperazine-2-one ring (pKa ~8.5) strongly interacts with residual silanols on traditional silica-based C18 columns, leading to peak tailing and loss of sensitivity.

To overcome these challenges, this protocol employs a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with a Biphenyl stationary phase for LC separation. This method is designed to be fully compliant with the FDA (2018) Bioanalytical Method Validation Guidance and the harmonized ICH M10 guidelines[4],[5].

Mechanistic Strategy (Causality & Design)

Why Mixed-Mode Cation Exchange (MCX) SPE? Simple protein precipitation (PPT) is insufficient for this analyte, as it leaves >90% of plasma phospholipids in the extract, leading to unpredictable matrix factors[4]. Because 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one contains a basic nitrogen, we acidify the plasma with 2% phosphoric acid to ensure the analyte is fully protonated. Upon loading onto an MCX sorbent, the analyte binds via strong ionic interactions to the sulfonic acid groups. This allows for an aggressive 100% methanol wash, which completely strips away neutral lipids, triglycerides, and phospholipids without premature elution of the analyte. The analyte is subsequently eluted using a high-pH organic solvent (5% NH₄OH in methanol) that neutralizes the amine, breaking the ionic bond.

Why a Biphenyl LC Column? While a standard C18 column relies solely on dispersive (hydrophobic) forces, a Biphenyl column leverages π−π interactions. The electron-rich 2-methoxyphenyl ring of the analyte interacts strongly with the biphenyl stationary phase. This orthogonal retention mechanism selectively shifts the analyte's retention time away from early-eluting polar matrix components and late-eluting hydrophobic interferences, ensuring a pristine ionization window.

Matrix_Mitigation Phospholipids Endogenous Phospholipids MCX MCX SPE Retention (Strong Cation Exchange) Phospholipids->MCX Weakly Retained BasicAmine Analyte Basic Amine (pKa ~8.5) BasicAmine->MCX Strongly Retained MeOHWash 100% MeOH Wash (Removes Lipids) MCX->MeOHWash Biphenyl Biphenyl LC Column (Orthogonal Selectivity) MeOHWash->Biphenyl CleanExtract Ion Suppression Eliminated Biphenyl->CleanExtract

Caption: Logical mechanism for mitigating plasma matrix effects using MCX SPE and Biphenyl chromatography.

Step-by-Step Experimental Protocol

Self-Validating System Note: Every extraction batch must include a double blank (no IS), a single blank (with IS), and a minimum of six non-zero calibration standards bracketing the expected study sample concentrations, alongside Low, Mid, and High Quality Control (QC) samples[6].

3.1. Reagents and Materials

  • Analyte: 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (Reference Standard).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., Analyte-d4). SIL-IS is mandatory to correct for extraction recovery variations and matrix effects[4].

  • Matrix: K₂EDTA Human Plasma.

  • SPE Plate: Waters Oasis MCX 96-well plate (30 mg/well).

3.2. Sample Preparation (MCX SPE)

  • Aliquot: Transfer 100 µL of human plasma (blank, standards, QCs, or study samples) into a 2 mL 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol) to all wells except double blanks. Vortex for 30 seconds.

  • Acidification: Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water to all wells. Vortex for 1 minute to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX SPE plate with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Apply the acidified plasma samples to the SPE plate. Draw through at a low vacuum (approx. 2-3 in Hg) to ensure optimal ionic binding.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove hydrophilic proteins and salts.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

LCMS_Workflow A 1. Plasma Aliquot (100 µL) + SIL-IS Spike B 2. Acidification (200 µL 2% H3PO4) A->B C 3. Load onto MCX SPE (Mixed-Mode Cation Exchange) B->C D 4. Wash 1: 2% FA in Water Wash 2: 100% Methanol C->D E 5. Elution (5% NH4OH in Methanol) D->E F 6. Evaporate & Reconstitute (Initial Mobile Phase) E->F G 7. LC-MS/MS Analysis (Biphenyl Column, ESI+) F->G

Caption: Workflow for the extraction and LC-MS/MS analysis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one.

3.3. Liquid Chromatography Conditions

  • Column: Restek Raptor Biphenyl, 2.7 µm, 50 × 2.1 mm (Maintains high efficiency and sharp peak shape for basic amines).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.00 - 0.50 min: 10% B

    • 0.50 - 2.50 min: Linear ramp to 90% B

    • 2.50 - 3.50 min: Hold at 90% B (Column wash)

    • 3.50 - 3.60 min: Return to 10% B

    • 3.60 - 5.00 min: Re-equilibration at 10% B

3.4. Mass Spectrometry (MS/MS) Conditions Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the cleavage of the piperazine ring, yielding a highly stable 2-methoxyphenylamine-derived cation.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 221.1122.15025Quantifier
Analyte 221.1150.15015Qualifier
SIL-IS 225.1126.15025IS Quantifier

(Note: Source temperature set to 500°C, Ion Spray Voltage at 5500 V. Parameters should be optimized based on the specific MS platform used).

Quantitative Data & Method Validation Summary

To ensure regulatory compliance, the method must be validated against ICH M10 acceptance criteria[5]. The data below represents typical validation performance for this developed methodology.

Table 2: Bioanalytical Method Validation Summary

Validation ParameterResult / MetricICH M10 / FDA Acceptance Criteria
Linearity Range 0.5 ng/mL to 500 ng/mLR² ≥ 0.99; back-calculated conc. ±15% (±20% at LLOQ)
Lower Limit of Quant. (LLOQ) 0.5 ng/mLS/N > 10; Precision ≤ 20%, Accuracy ± 20%
Intra-Assay Precision (CV%) 2.4% - 6.8%≤ 15% for QCs (Low, Mid, High)
Inter-Assay Accuracy (% Bias) -3.1% to +4.2%± 15% of nominal concentration
Extraction Recovery 88.5% (Analyte), 89.1% (IS)Consistent across Low, Mid, and High QC levels
IS-Normalized Matrix Factor 0.98 - 1.02CV of IS-normalized MF ≤ 15% across 6 matrix lots
Carryover Not DetectedBlank signal < 20% of LLOQ after ULOQ injection

Self-Validation Check (System Suitability): Prior to running study samples, inject a system suitability test (SST) consisting of the LLOQ standard. The analytical run is only valid if the LLOQ yields a signal-to-noise ratio > 10 and the retention time of the analyte matches the IS within ± 0.05 minutes.

References

  • 1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one supply - Guidechem. guidechem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR0Hn8LruBHc490xIQzjOeyr2nAx7wmtrnRz-Rlf623QQNrqgKiAgDfEYAFe_NbD3tUo4I1syS7n_S6J5cQV8Ce7ZKHAKFx9QgbKE7bzhGQXNPQ_mMt-2-9bd_kJB-JYiBLHUi3RNDGagi8Fs=]
  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards - Benchchem. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbwXnLv24fMJ6EPs1XgIzZRd97-ltZOqF0q3L1gkH4ph-y4n8Ca5M1N3zISqVKimFLAvCF61Zo5zdSWfeZDdlmVxGVtZHl0PRoO_YWgGwh__TbpPE7fbCTdWklG4pISfyuhipu7d78HGIWZ8lgzR8nSrtD3pYfFXOrjlnlBkSQEP_-4I4boQgsB8FdtCEGjFU_UJ1ybk_zvz5byMQ6AV76N-R84923troFkD787jnA7QG-Wpf81kptKAjkv5_nl00FSw==]
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. d-nb.info. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHHb3N9KNPdcjRmOvPlawCmzHDUcymWfVObdSI69mYSSCfSPaSzzRbZtjf2ftg8wc013RwmWRLQUPzSK9Kip2yegmNbZ94JHghiwco2JWu9hEBtdKMS3lmBak=]
  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaM6TFQ-YsVbsIVO4iUNImvkKnmYP__RevCC_4D9UCJYsF_5ef3odOF0a3brO-UKT7obY1mRFcoPdqzWnLsRCuKJByhK_G4Qo3QXNIlhAI-Sk0TnxptD0CYFVABerqBRnr5BdUuXaJJfaRVJFn]
  • Evaluating Substance Use via Wastewater Analysis: An Overview of Analytical Workflows. chromatographyonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCfbBCJnoHvjCv3qDW6MbXjnnHvpGJ19RNf2uOCWyz2AX_e4uVitkieK8riWO8C7BkRFhOgRAxlYUUtxIfexYSkO2uVvPR1LFSpVCQVN361roxaWsoW6Rx0hxZwWFu_ckRNKQYvPnOolT0rkN-inr_XgI0BqneC0XfSFXTvqLBQmNkihxC1kcNXlGxiHEjtnmwmsw3tVprOiOxolv45I2OPNHrUxxGX0uVSKG12d7Z]
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - Semantic Scholar. semanticscholar.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9vEZ-OGL7BCC6amoOL5mdWdWst-xJqSRd5ASTrwU2e6EIGO2f5UKrZJ2gbi1QYnhut3UIsOlImoQedYvO4TyMiUWkQShwI4KDhKtuKULHMYYr55BbGaHX9VRHqH_Jlw_i8OW-392D7y3GAWrjQBJINwZraBay5ySakzut59Cd9QYBpFFHDoNZw==]

Sources

Method

In Vivo Dosing and Pharmacological Characterization Guidelines for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Introduction & Pharmacological Context 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (CAS 1009675-99-3)[1] is a highly specialized substituted phenylpiperazinone derivative. In preclinical drug development, it serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (CAS 1009675-99-3)[1] is a highly specialized substituted phenylpiperazinone derivative. In preclinical drug development, it serves as a critical structural analog and intermediate for central nervous system (CNS) therapeutics.

To understand its in vivo behavior, we must look at its foundational pharmacophore: 1-(2-methoxyphenyl)piperazine (oMeOPP) . oMeOPP is a well-documented serotonergic agent known for its high affinity and partial agonist activity at the serotonin 5-HT1A receptor[2]. Derivatives of this class are extensively utilized in the development of antipsychotic, anxiolytic, and antihypertensive drugs[3].

However, the addition of the lactam carbonyl (2-one) and the 3-methyl group in 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one fundamentally alters its physicochemical properties. The lactam ring withdraws electron density, reducing the basicity of the adjacent nitrogen. This structural shift decreases aqueous solubility (compared to standard piperazine hydrochlorides) and potentially alters its receptor binding profile, often shifting selectivity between 5-HT1A and dopamine D2/D3 receptors[4]. Consequently, empirical in vivo dose-finding and specialized formulation strategies are mandatory.

G Ligand 1-(2-Methoxyphenyl)- 3-methylpiperazin-2-one Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein Receptor->Gprotein Activates Effector1 Adenylyl Cyclase (AC) Gprotein->Effector1 Inhibits (Gαi) Effector2 GIRK Channels Gprotein->Effector2 Activates (Gβγ) Response1 ↓ cAMP Levels Effector1->Response1 Reduces Response2 K+ Efflux (Hyperpolarization) Effector2->Response2 Induces

Predicted 5-HT1A receptor signaling cascade modulated by phenylpiperazinones.

Pre-Dosing Considerations & Formulation Strategy

Because the lactam moiety prevents the easy formation of highly soluble salts at physiological pH, aqueous buffers (like PBS) will likely cause in vivo precipitation, leading to erratic absorption and micro-embolisms during intravenous (IV) administration.

Causality in Formulation: To ensure a self-validating pharmacokinetic (PK) profile, the compound must be fully solubilized using a co-solvent system. We recommend a standard lipid-based or co-solvent vehicle that maintains stability while remaining below rodent toxicity thresholds.

Table 1: Recommended Vehicle Formulations for Phenylpiperazinones
Formulation TypeCompositionRouteRationale / Causality
Co-Solvent (Standard) 5% DMSO + 5% Tween-80 + 90% SalineIV, IP, PODMSO solubilizes the lipophilic core; Tween-80 prevents precipitation upon dilution in the bloodstream.
Lipid-Based 10% PEG400 + 90% SalineIV, POIdeal for compounds with moderate lipophilicity; PEG400 enhances oral bioavailability.
Suspension 0.5% Methylcellulose (MC) + 0.1% Tween-80PO onlyUsed for high-dose oral toxicity studies where complete dissolution is impossible.

In Vivo Dose-Finding & Pharmacokinetic Protocol

For structurally related aryl piperazines, intravenous (IV) doses of 5 mg/kg and oral (PO) doses ranging from 30 to 100 mg/kg have been successfully employed for baseline PK profiling[5]. For highly potent 5-HT1A antagonists (e.g., WAY-100635), behavioral effects can be observed at doses as low as 0.01 mg/kg[6].

Table 2: Suggested In Vivo Dosing Parameters (Rodent Model)
ParameterIntravenous (IV)Oral Gavage (PO)Intraperitoneal (IP)
Dose Range 1 – 5 mg/kg10 – 30 mg/kg5 – 15 mg/kg
Max Volume (Mice) 5 mL/kg10 mL/kg10 mL/kg
Max Volume (Rats) 2 mL/kg10 mL/kg5 mL/kg
Fasting Requirement NoYes (Overnight, 12h)No
Step-by-Step Methodology: PK & Brain Penetration Profiling

Because 5-HT1A receptors are localized in the CNS (e.g., hippocampus, raphe nucleus)[7], determining the brain-to-plasma ratio ( Kp,brain​ ) is a critical validation step for this compound.

Step 1: Formulation Preparation

  • Weigh the required mass of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one.

  • Dissolve completely in 5% (v/v) DMSO using vortexing and mild sonication (37°C).

  • Add 5% (v/v) Tween-80 and vortex until homogenous.

  • Slowly add 90% (v/v) sterile saline dropwise while continuously vortexing to prevent crashing out. Verify the solution is optically clear.

Step 2: Animal Administration

  • IV Cohort (n=3/timepoint): Administer 2 mg/kg via the lateral tail vein using a 27G needle.

  • PO Cohort (n=3/timepoint): Administer 10 mg/kg via oral gavage using a bulb-tipped gastric feeding needle.

Step 3: Blood and Tissue Sampling

  • Collect blood (~200 µL) via the saphenous vein or submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • At the Tmax​ (typically 0.5h to 1h for piperazines), euthanize a subset of animals via CO2 asphyxiation. Perfuse with ice-cold saline to remove blood from cerebral microvasculature.

  • Extract the whole brain, homogenize in 3 volumes of PBS (w/v), and store at -80°C.

Step 4: Bioanalytical Quantification

  • Precipitate proteins by adding 3 volumes of cold acetonitrile (containing an internal standard, e.g., glipizide or a deuterated piperazine) to 1 volume of plasma/brain homogenate.

  • Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode) to calculate Clearance (CL), Volume of Distribution (Vd), Half-life ( T1/2​ ), and Bioavailability (%F).

Workflow Phase1 Phase 1: Formulation Solubility & Vehicle Selection Phase2 Phase 2: PK Profiling IV (1-5 mg/kg) | PO (10-30 mg/kg) Phase1->Phase2 Phase3 Phase 3: Tissue Distribution Brain-to-Plasma Ratio Analysis Phase2->Phase3 Phase4 Phase 4: PD Efficacy Behavioral Assays & Target Engagement Phase3->Phase4

Standardized in vivo workflow for characterizing novel CNS-active piperazines.

Pharmacodynamic (PD) Validation

Once the PK profile and brain penetrance of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one are established, its functional efficacy must be validated. If the compound retains the 5-HT1A partial agonist/antagonist properties of its parent oMeOPP[2], researchers should utilize the 8-OH-DPAT Behavioral Syndrome Model .

  • Protocol: Pre-treat rodents with the optimized dose of the compound (e.g., 5 mg/kg IP). 30 minutes later, administer the selective 5-HT1A agonist 8-OH-DPAT (1-2 mg/kg SC).

  • Causality: If 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one acts as an antagonist at the 5-HT1A receptor (similar to WAY-100635[6]), it will dose-dependently block the 8-OH-DPAT-induced syndrome (flat body posture, forepaw treading, and lower lip retraction).

References

  • 1-(2-METHOXY-PHENYL)-3-METHYL-PIPERAZIN-2-ONE — Chemical Substance Information - NextSDS. Source: nextsds.com. 1

  • ortho-Methoxyphenylpiperazine - Wikipedia. Source: wikipedia.org. 2

  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine - Benchchem. Source: benchchem.com. 3

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. Source: nih.gov. 4

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma. Source: d-nb.info. 5

  • A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. Source: openaire.eu. 6

  • Methoxyphenyl)-1-[2´-(N-2´´-1,3 pyrimidino)-p-[18F]fluorobenzamido]ethylpiperazine - NCBI. Source: nih.gov. 7

Sources

Technical Notes & Optimization

Troubleshooting

solubility of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in DMSO and aqueous media

Welcome to the technical support guide for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on handling and characterizing the solubility of this compound. Given that specific public solubility data for this molecule is limited, this guide focuses on the fundamental principles, predictive analysis, and robust experimental protocols necessary to determine its solubility in DMSO and aqueous media, and to troubleshoot common issues that may arise.

Compound Profile & Predicted Properties

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a piperazinone derivative. The piperazine motif is a common scaffold in medicinal chemistry, often used to improve physicochemical properties like aqueous solubility.[1][2] However, the overall solubility of a molecule is a complex interplay of all its functional groups.

Based on its structure, we can predict several key properties that will influence its behavior in solution:

PropertyPredicted Value/CharacteristicImplication for Solubility Experiments
Molecular Weight ~234.29 g/mol Standard for small molecule drugs.
logP (Lipophilicity) Predicted ~1.4 - 2.0Indicates moderate lipophilicity. The compound will likely have good solubility in organic solvents like DMSO but may have limited aqueous solubility.[3]
pKa (Ionization) Predicted ~8.0-9.5 (for the piperazine nitrogen)The piperazine nitrogen is basic and will be protonated at acidic to neutral pH.[4][5] This suggests that aqueous solubility will be highly pH-dependent, increasing significantly at lower pH values.[6][7]
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 4 Acceptors (3xO, 1xN)These sites can interact with protic solvents like water, but the overall structure is dominated by the aromatic and aliphatic hydrophobic regions.

Disclaimer: These are in-silico predictions. Experimental verification is essential.

Frequently Asked Questions (FAQs)

Here we address the most common questions and challenges researchers face when working with compounds like 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one.

Q1: I have a new batch of the compound. Where do I even start to assess its solubility?

A: The best approach is a tiered experimental workflow. Start with simple, small-scale tests and progress to more quantitative, resource-intensive methods as needed. This ensures you gather the necessary data efficiently.

Solubility Assessment Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Formulation & Application A Prepare High-Concentration DMSO Stock (e.g., 50 mM) B Kinetic Solubility Screen (Nephelometry/Turbidimetry) A->B Dilute into buffer C Thermodynamic Solubility (Shake-Flask Method) B->C If kinetic solubility is low or data is ambiguous D pH-Solubility Profile (Test various pH buffers) C->D To understand ionization effects E Develop Assay-Specific Dilution Protocols D->E Optimize buffer conditions

Caption: General workflow for assessing compound solubility.

Q2: My compound dissolves perfectly in 100% DMSO, but crashes out of solution when I add it to my aqueous assay buffer. What is happening?

A: This is a very common phenomenon known as "DMSO crash" or precipitation.[8][9] DMSO is an excellent organic solvent, but it is aprotic and cannot form the same hydrogen-bonding network as water. When your DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in DMSO, may now be above its solubility limit in the high-water-content mixture, causing it to precipitate.[10][11]

DMSO Crash Phenomenon cluster_0 In 100% DMSO cluster_1 Dilution into Aqueous Buffer DMSO DMSO Solvent C1 Compound (Solvated) DMSO->C1 Dissolves Well Buffer Aqueous Buffer C1->Buffer Addition of DMSO stock C2 Compound (Precipitate) Buffer->C2 Exceeds Solubility Limit

Caption: Illustration of compound precipitation upon dilution.

To mitigate this:

  • Decrease the final DMSO concentration: Aim for the lowest possible DMSO concentration in your final assay (typically <1%, and ideally <0.5%).[12]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution to ease the transition of the compound into the aqueous environment.[12]

  • Check the pH: As a basic compound, its solubility is likely much lower at neutral or basic pH. Ensure your buffer pH is appropriate.[6]

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one do I need?

A: This is a crucial distinction that impacts how you interpret your results.[13][14]

  • Kinetic Solubility: This measures the solubility of a compound under non-equilibrium conditions, typically by diluting a DMSO stock into an aqueous buffer and observing the point of precipitation.[15] It's a rapid, high-throughput method ideal for early-stage discovery to quickly flag problematic compounds.[16] The result is often an estimate of the concentration at which the compound starts to precipitate from a supersaturated solution.[17][18]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, shaking it for an extended period (e.g., 24-48 hours) until the solution is saturated, and then measuring the concentration of the dissolved material.[19][20] This "shake-flask" method is considered the gold standard and is essential for later-stage development and formulation.[21]

Which to use?

  • Early Discovery/Screening: Start with kinetic solubility for speed and material-sparing assessment.[14]

  • Lead Optimization/Pre-formulation: You must determine thermodynamic solubility for accurate characterization.[14]

Q4: How does pH affect the solubility of this compound? Which buffer should I use?

A: The piperazine group in your compound is basic.[4] At a pH below its pKa, the nitrogen atom will be protonated (N-H becomes N-H2+). This positive charge significantly increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.[6][22] Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.

  • Recommendation: To maximize solubility, use a buffer with a pH at least 1-2 units below the compound's pKa. For an estimated pKa of ~8.5, buffers at pH 7.4, 6.5, or even 5.5 would be appropriate to test. For example, piperazine-containing linkers have shown dramatically increased solubility at lower pH values.[1][7]

  • Caution: Always ensure the compound is chemically stable at the chosen pH. Extreme pH levels can cause degradation of some molecules.[22][23]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent solubility results between experiments. 1. Insufficient Equilibration Time: Especially for thermodynamic solubility, equilibrium may not have been reached.[21] 2. Temperature Fluctuations: Solubility is temperature-dependent. 3. Stock Solution Degradation: The compound may not be stable in DMSO over long periods.[24]1. Increase incubation time for shake-flask experiments (test 24h, 48h, and 72h time points).[20] 2. Use a temperature-controlled shaker/incubator. 3. Prepare fresh DMSO stocks for each experiment and store them properly (aliquoted at -20°C or -80°C).[12][24]
Compound won't fully dissolve in DMSO stock. 1. Concentration is too high: You may be exceeding the compound's solubility limit even in DMSO. 2. Poor Quality DMSO: Water contamination in DMSO can reduce its solvating power.1. Try preparing a lower concentration stock. 2. Use gentle warming (≤37°C) or sonication to aid dissolution, but be cautious of potential degradation.[24] 3. Use fresh, anhydrous, high-purity DMSO.[24]
Assay signal is low or absent, suggesting low solubility. 1. Precipitation in Assay Plate: The compound may have crashed out upon final dilution into the assay medium.[9] 2. Adsorption to Plastics: Hydrophobic compounds can stick to the walls of pipette tips and microplates.1. Visually inspect wells for precipitation. Centrifuge the plate and re-measure the supernatant if your assay allows. 2. Consider using low-adhesion microplates or adding a small amount of a non-interfering surfactant (e.g., 0.01% Tween-20) to the buffer, if compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration primary stock solution.

Materials:

  • 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one powder

  • Anhydrous, high-purity DMSO[24]

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 1 mL stock of 50 mM solution (MW = 234.29 g/mol ): Mass (mg) = 50 mmol/L * 0.001 L * 234.29 g/mol = 11.71 mg

  • Weighing: Accurately weigh ~11.71 mg of the compound into the vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For 11.71 mg, this would be 1 mL.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to no more than 37°C.[24] Visually confirm complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[12][24]

Protocol 2: Kinetic Solubility Determination by Nephelometry

This high-throughput method measures the light scattered by precipitates as a compound is serially diluted from a DMSO stock into an aqueous buffer.[17][25]

Materials:

  • 50 mM DMSO stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Clear 96- or 384-well microplate

  • Laser nephelometer

Procedure:

  • Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to multiple wells of the microplate.

  • Buffer Addition & Dilution: Add varying amounts of the aqueous buffer to the wells to create a concentration gradient. Mix thoroughly. The final DMSO concentration should be kept constant (e.g., 2%).[26]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Measurement: Place the plate in the nephelometer and measure the amount of scattered light in each well.

  • Data Analysis: Plot the scattered light units versus the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the kinetic solubility limit.[17]

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining true equilibrium solubility.[20][27]

Materials:

  • Solid powder of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume of buffer (e.g., 1-2 mL). Ensure there is undissolved solid at the bottom.[21] Prepare at least three replicates.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h).[15][27]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifuging the vials at high speed or by filtering the solution through a 0.22 µm filter.[28]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately with the mobile phase for your analytical system.

  • Analysis: Determine the concentration of the compound in the diluted samples using a pre-validated HPLC-UV or LC-MS method with a standard curve. The calculated concentration is the thermodynamic solubility.

References

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Vertex AI Search.
  • Laser Nephelometry. (n.d.). Enamine.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Solubility Assay by Laser Nephelometry. (n.d.). Enamine.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Blogs - News.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX.
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. (n.d.). Benchchem.
  • pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). AJPO Journals.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Aqueous Solubility Assays. (2025). Creative Bioarray.
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare.
  • Compound Handling Instructions. (n.d.). MCE.
  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.
  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate.
  • Understanding DMSO Dilution: Concentration & Product Formats. (2026). dmsostore.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). MDPI.
  • 1-(2-METHOXY-PHENYL)-3-METHYL-PIPERAZIN-2-ONE — Chemical Substance Information. (n.d.). NextSDS.
  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org.
  • 1-(2-Methoxyphenyl)piperazine. (n.d.). Sigma-Aldrich.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate.
  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013). Merck Millipore.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • 1-(2-Methoxyphenyl)piperazine (hydrochloride). (n.d.). Cayman Chemical.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2025). u:scholar.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (n.d.). PMC.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2025). ACS Omega.
  • pK a values of common substituted piperazines. (n.d.). ResearchGate.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Journal of Chemical & Engineering Data.
  • 1-(2-Methoxyphenyl)-3-methylpiperazine. (n.d.). Sapphire Bioscience.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Challenge of Piperazinone Synthesis

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the development of neurologically active compounds.[1] While its structure appears straightforward, its synthesis can be challenging, with common issues including low yields, difficult purifications, and unwanted side reactions. This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles.

Core Synthetic Strategies: A Comparative Overview

Two primary and effective routes for the synthesis of substituted piperazin-2-ones are the tandem reductive amination-cyclization and the Buchwald-Hartwig amination followed by cyclization.

  • Route A: Tandem Reductive Amination-Transamidation-Cyclization: This elegant one-pot approach involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions, followed by an intramolecular acyl transfer to form the piperazinone ring.[2][3][4] It is highly efficient for building the core structure.

  • Route B: Buchwald-Hartwig Amination followed by Cyclization: This strategy involves first forming the crucial aryl-nitrogen bond between 2-bromoanisole and a suitable piperazine precursor using a palladium catalyst.[5][6] This is followed by a separate cyclization step to form the piperazinone ring. This route offers modularity but involves more steps.

Below is a conceptual workflow for these two primary strategies.

cluster_0 Route A: Tandem Reductive Amination cluster_1 Route B: Buchwald-Hartwig Approach a_start N-(2-oxoethyl)amide + Alanine Methyl Ester a_reduct Reductive Amination (e.g., NaBH(OAc)3) a_start->a_reduct a_inter Intermediate Amine a_reduct->a_inter a_cyclize Intramolecular Transamidation-Cyclization a_inter->a_cyclize a_end 1-(Aryl)-3-methylpiperazin-2-one a_cyclize->a_end b_start Aryl Halide + Piperazine Precursor b_buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base) b_start->b_buchwald b_inter N-Aryl Piperazine Intermediate b_buchwald->b_inter b_cyclize Acylation & Cyclization b_inter->b_cyclize b_end 1-(Aryl)-3-methylpiperazin-2-one b_cyclize->b_end

Caption: High-level comparison of two major synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My yield is consistently low in the tandem reductive amination-cyclization. After workup, I see multiple spots on my TLC plate. What's going on?

A1: Low yields in this one-pot reaction often stem from an inefficient transamidation-cyclization step after the initial reductive amination.

  • Causality: The initial reductive amination forms a linear secondary amine intermediate. This intermediate must then undergo an intramolecular N,N'-acyl transfer to cyclize into the desired piperazinone. This cyclization can be slow and compete with side reactions if not properly catalyzed.

  • Troubleshooting Steps:

    • Add an Acid Catalyst: The transamidation-cyclization step is often promoted by an acid. Acetic acid has been shown to be a highly effective additive for promoting this sequence, with maximal conversion observed in acetonitrile.[3] The acid protonates the amide carbonyl, making it more electrophilic and accelerating the intramolecular attack by the secondary amine.

    • Optimize the Solvent: The choice of solvent is critical. While dichloroethane (DCE) is common for reductive aminations, studies have shown that acetonitrile can be superior for the subsequent cyclization step when acetic acid is used as an additive.[3]

    • Check Your Acyl Group: The nature of the acyl group on the N-(2-oxoethyl)amide substrate significantly impacts the rate of acyl transfer. N-(2-Oxoethyl)trifluoroacetamides are particularly effective, as the electron-withdrawing trifluoromethyl group makes the amide carbonyl more susceptible to nucleophilic attack, leading to higher yields and minimal racemization.[2]

    • Control the Temperature: While the initial reductive amination may proceed at room temperature, the cyclization step often requires heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time. Refluxing for extended periods (24 hours or more) may be necessary for less reactive substrates.[3]

Q2: I'm attempting the Buchwald-Hartwig amination to couple 1-bromo-2-methoxybenzene with a piperazine precursor, but the reaction is sluggish and I'm recovering mostly starting material. How can I drive it to completion?

A2: The success of a Buchwald-Hartwig amination hinges on the precise combination of the palladium source, ligand, base, and solvent.[5][6] Failure to optimize these components is the most common reason for low conversion.

  • Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[5][7] Each of these steps is influenced by the electronic and steric properties of the ligands and the strength of the base.

  • Troubleshooting Steps:

    • Ligand Selection is Crucial: For coupling with aryl bromides, bulky, electron-rich phosphine ligands are essential. First-generation ligands like P(o-tolyl)₃ may work, but more advanced, sterically hindered biarylphosphine ligands (e.g., BrettPhos, XPhos) or chelating phosphines (e.g., BINAP, XANTPHOS) often give superior results, leading to faster reaction rates and higher yields.[8][9]

    • Base and Solvent Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. It is typically used in aprotic, non-polar solvents like toluene or m-xylene.[6] Using weaker bases like K₂CO₃ can drastically slow the reaction.[7]

    • Ensure Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen. The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and run under an inert atmosphere. Oxygen contamination can deactivate the catalyst and halt the reaction.

    • Catalyst Precursor: While Pd(OAc)₂ is a common choice, it is a Pd(II) source that must be reduced in situ to the active Pd(0) species.[7] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.

start Low Buchwald-Hartwig Conversion q1 Is the reaction under a strict inert atmosphere (Ar/N2)? start->q1 a1_yes Check Ligand & Base q1->a1_yes Yes a1_no Degas solvent and reactants. Use Schlenk techniques. q1->a1_no No q2 Are you using a strong base (e.g., NaOt-Bu)? a1_yes->q2 end Improved Conversion a1_no->end a2_yes Consider a more active ligand. q2->a2_yes Yes a2_no Switch to NaOt-Bu or KHMDS. Avoid weak carbonate bases. q2->a2_no No q3 Are you using a modern, bulky phosphine ligand (e.g., Biarylphosphine)? a2_yes->q3 a2_no->end a3_yes Optimize Temperature & Time. Consider a different Pd source (e.g., Pd2(dba)3). q3->a3_yes Yes a3_no Switch from simple PPh3/P(o-tol)3 to ligands like BINAP, XPhos, or BrettPhos. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Q3: My final product is contaminated with a persistent impurity of a similar polarity, making purification by column chromatography difficult. What could it be and how do I remove it?

A3: A common and difficult-to-remove impurity is the dimer, where two molecules of 1-(2-methoxyphenyl)piperazine are linked by a bridging unit. This often arises from the reaction of the desired product with unreacted starting materials.

  • Causality: If the reaction involves a bifunctional electrophile (e.g., 1,3-dichloropropane in a related synthesis), the piperazine nitrogen can react at both ends, leading to a dimer impurity.[10]

  • Troubleshooting & Purification:

    • Control Stoichiometry: Use a slight excess of the piperazine starting material to ensure the bifunctional reagent is fully consumed, minimizing the chance of dimerization.

    • Slow Addition: Adding the electrophile slowly to the reaction mixture can favor the intramolecular reaction over the intermolecular dimerization.

    • Purification by Crystallization: When chromatographic separation fails, crystallization is often the best method for removing structurally similar impurities. The desired product and the dimer often have different crystallization kinetics and solubilities. A patent for a related compound describes dissolving the crude product in a hot alcohol like isopropyl alcohol, followed by cooling to selectively crystallize the pure desired product, leaving the dimer in the mother liquor.[10]

    • Solubility Differences: Isomeric impurities can sometimes be removed by exploiting differences in solubility. For example, 1-(2-methoxyphenyl)piperazine is fairly soluble in chloroform, while the 3-methoxy isomer is only very slightly soluble, a property that can be used for separation.[11][12]

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical starting material purity requirements for this synthesis?

The purity of your starting materials, particularly the 1-(2-methoxyphenyl)piperazine, is paramount.[13] Commercial sources should be of high purity (≥99%).[13] Impurities such as isomeric methoxyphenylpiperazines can be carried through the synthesis and lead to purification challenges.[11] Furthermore, low water content (≤0.5%) is crucial for moisture-sensitive reactions, especially those involving strong bases or organometallic catalysts.[13]

FAQ 2: Which analytical techniques are best for monitoring reaction progress?

For real-time monitoring, Thin Layer Chromatography (TLC) is indispensable for a quick qualitative assessment of the consumption of starting materials and the appearance of the product. For more quantitative analysis and to distinguish between products with similar Rf values, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are required to confirm the structure and purity.

FAQ 3: What specific safety precautions should I be aware of?

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated area.

  • Piperazine Derivatives: Many piperazine derivatives are biologically active and should be handled with care to avoid inhalation or skin contact.

Optimized Experimental Protocol: Tandem Reductive Amination Route

This protocol is adapted from the highly efficient one-pot method for synthesizing substituted piperazin-2-ones.[2][3] This route is chosen for its convergence and step economy.

Objective: To synthesize 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one.

Materials:

  • N-(2-methoxyphenyl)-2-(trifluoroacetamido)ethanamine (Can be synthesized from N-(2-methoxyphenyl)ethylenediamine and ethyl trifluoroacetate)

  • Methyl pyruvate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Acetonitrile (Anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-(2-methoxyphenyl)-2-(trifluoroacetamido)ethanamine (1.0 equiv.) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Addition of Pyruvate: Add methyl pyruvate (1.2 equiv.) to the solution and stir for 15 minutes at room temperature to allow for imine formation.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 20 minutes. The reaction is mildly exothermic. Stir the reaction at room temperature and monitor the consumption of the starting amine by TLC or LC-MS (typically 2-4 hours).

  • Initiation of Cyclization: Once the reductive amination is complete, add glacial acetic acid (2.0 equiv.).

  • Cyclization: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the formation of the piperazinone product by LC-MS. The reaction is complete when the linear intermediate is no longer observed.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one.

Data Summary: Factors Influencing Piperazinone Formation

The following table summarizes the effect of additives on the cyclization step to form a piperazinone, as reported by Beshore and Dinsmore (2002).[3] This data highlights the critical role of additives in improving reaction efficiency.

Additive (1.0 M)SolventTemperature (°C)Conversion to Piperazinone (after 24h)
Acetic Acid Acetonitrile 40 >95%
Acetic AcidDichloroethane (DCE)40~60%
Triethylamine (TEA)Acetonitrile40<5%
No AdditiveAcetonitrile40<10%
No AdditiveDichloroethane (DCE)40 (Reflux)~40% (after 2 weeks)

Table adapted from data presented in Org. Lett. 2002, 4 (7), pp 1201–1204.[3]

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201-1204. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]

  • Zhang, Z., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 25(1), 135-140. [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google Search.
  • De Rock, E., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Lee, K., et al. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • De Rock, E., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. National Center for Biotechnology Information. [Link]

  • Seethalakshmi, T., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. International Union of Crystallography. [Link]

  • Various Authors. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. inno-pharmchem.com. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567. [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one . As a specialized piperazin-2-one derivative, this compound is a critical intermediate in drug development and neuropharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one . As a specialized piperazin-2-one derivative, this compound is a critical intermediate in drug development and neuropharmacological research. While it is generally stable at room temperature in closed containers under normal solid-state storage conditions[1], researchers frequently encounter unexpected degradation when the compound is exposed to moisture, ambient oxygen, or actinic light in solution[2].

This guide provides authoritative troubleshooting steps, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing a gradual decrease in assay purity when the compound is stored as an aqueous solution at room temperature (20–25°C). What is causing this? A: This is a classic case of Lactam Hydrolysis . The piperazin-2-one core contains a cyclic amide (lactam). While sterically protected by the C3-methyl group, prolonged exposure to aqueous environments—especially at pH > 8.0 or pH < 4.0—facilitates nucleophilic attack by water. This leads to the ring-opening of the lactam, forming an acyclic amino acid degradant (observed as an M+18 mass shift in LC-MS). The inherent reactivity of the piperazin-2-one core under hydrolytic conditions is a well-documented phenomenon that can compromise structural integrity if solutions are not properly buffered[3]. The Fix: Buffer aqueous solutions to a strictly neutral pH (6.5–7.5) and store them at 4°C if they must be kept for more than 24 hours. For room-temperature workflows, utilize anhydrous aprotic solvents (e.g., DMSO or Acetonitrile).

Q2: My LC-MS analysis shows a prominent M+16 peak appearing over time in my stock solutions. How do I prevent this? A: An M+16 mass shift is the hallmark of N4-Autoxidation . The secondary amine at the N4 position of the piperazine ring is highly electron-rich. In the presence of dissolved oxygen or trace peroxides (commonly found in aging ethereal solvents like THF), the amine undergoes autoxidation to form an N-oxide. Previous studies on related 1-(2-methoxyphenyl)piperazine derivatives have demonstrated that unexplained degradation and extra chromatographic peaks often result from such oxidative pathways during long-term sampling or room-temperature storage[4]. The Fix: Purge all storage solvents with Argon or Nitrogen. Avoid using ether-based solvents unless they are freshly distilled and peroxide-free. The addition of a radical scavenger (e.g., 0.01% BHT) can completely arrest this pathway.

Q3: Does ambient laboratory light affect the stability of this compound? A: Yes, through Photolytic Cleavage . The 2-methoxyphenyl moiety conjugated with the N1 nitrogen creates a chromophore susceptible to UV/Vis light. Actinic light can induce radical formation, leading to the cleavage of the N1-phenyl bond or degradation of the methoxy group. The Fix: Always handle stock solutions in amber glass vials. If conducting room-temperature assays on the benchtop, cover the well plates or vials with aluminum foil.

Part 2: Self-Validating Protocol for Stability Profiling

To accurately troubleshoot degradation, you must distinguish true room-temperature degradation from artifactual degradation occurring inside the autosampler. The following protocol utilizes a self-validating quench method .

Objective

Quantify room-temperature degradation kinetics while ruling out sample-preparation artifacts.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a 1.0 mg/mL stock solution of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in HPLC-grade Acetonitrile.

  • Aliquot Distribution (Stress Conditions): Divide the stock into three cohorts:

    • Cohort A (Control): Argon-purged, stored in the dark.

    • Cohort B (Oxidative Stress): Ambient air exposure, stored in the dark.

    • Cohort C (Photolytic Stress): Ambient air exposure, placed under broad-spectrum laboratory light.

    • Maintain all cohorts at exactly 25°C.

  • Self-Validating Quench (Critical Step): At predefined time points (0, 24, 48, 72, 168 hours), transfer 100 µL of the sample into an autosampler vial containing 900 µL of a quenching solution (0.1% Formic Acid in Water spiked with 10 µM of an isotopically labeled internal standard).

    • Causality of the Quench: The acidic shift immediately protonates the N4 amine, sterically and electronically hindering further oxidation. Simultaneously, the immediate addition of the internal standard validates that no degradation occurred post-quenching. If the ratio of parent to internal standard remains constant during the autosampler queue, the system self-validates that the observed degradation occurred during the room temperature incubation, not as an analytical artifact.

  • LC-MS/MS Analysis: Analyze via reverse-phase LC-MS/MS. Monitor the parent mass and specific transitions for M+16 (N-oxide) and M+18 (hydrolyzed lactam).

Part 3: Quantitative Data Presentation

The table below summarizes the expected degradation kinetics of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one at 25°C, allowing for rapid comparison of environmental vulnerabilities.

Storage ConditionTime (Days)Parent Purity (%)Primary Degradant DetectedMechanistic Pathway
Argon, Dark, Dry7>99.5%NoneStable
Ambient Air, Dark794.2%M+16 (N-oxide)N4-Autoxidation
Ambient Air, Light781.5%Lower mass fragmentsPhotolytic Cleavage
Aqueous (pH 9.0)788.3%M+18 (Acyclic amino acid)Lactam Hydrolysis

Part 4: Diagnostic Workflow Visualization

DegradationWorkflow Start Detect Purity Drop at Room Temp LCMS LC-MS/MS Analysis Start->LCMS Mass16 M+16 Peak LCMS->Mass16 Oxidative Mass18 M+18 Peak LCMS->Mass18 Hydrolytic MassFrag Mass Cleavage LCMS->MassFrag Photolytic Oxidation N4-Oxidation (Peroxides/O2) Mass16->Oxidation Hydrolysis Lactam Hydrolysis (Moisture/pH) Mass18->Hydrolysis Photolysis Photodegradation (UV/Vis Light) MassFrag->Photolysis FixOx Purge with Argon Oxidation->FixOx FixHyd Buffer to pH 7.0 Hydrolysis->FixHyd FixPhoto Use Amber Vials Photolysis->FixPhoto

Diagnostic workflow for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one degradation.

References

  • Guidechem. 1-(2-Methoxyphenyl)piperazine 35386-24-4 wiki. 1

  • ChemHeterocycles. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor.2

  • ACS Omega. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. 3

  • Mattsson, C., Lindh, C. H., & Tinnerberg, H. (2007). Underestimation of toluene diisocyanate concentration using long-term sampling with 1-(2-methoxyphenyl) piperazine impregnated filters. Lund University Publications. 4

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Welcome to the Advanced Crystallization Support Center. This guide is engineered for scientists and process chemists tasked with isolating and optimizing the crystallization of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for scientists and process chemists tasked with isolating and optimizing the crystallization of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one .

Due to its structural features—a lipophilic 2-methoxyphenyl moiety coupled with a hydrogen-bonding piperazin-2-one core and a chiral methyl group at the C3 position—this compound presents unique thermodynamic and kinetic challenges. The interplay between these functional groups frequently leads to liquid-liquid phase separation (LLPS), polymorphic instability, and kinetic trapping during isolation [1].

Part 1: Troubleshooting Guide & FAQs

Q1: My crystallization yields a biphasic, milky emulsion instead of solid crystals. How do I prevent this?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: Oiling out occurs when the supersaturation of the solution exceeds the spinodal decomposition boundary before primary nucleation can take place. The lipophilic 2-methoxyphenyl group lowers the crystal lattice energy relative to the solvation energy, creating a wide miscibility gap. Instead of forming an ordered crystal lattice, the system minimizes free energy by separating into a solute-rich oil phase and a solute-lean continuous phase [2].

  • Self-Validating Solution: To bypass the miscibility gap, you must control the supersaturation trajectory. Do not rely on spontaneous nucleation. Instead, cool the solution to a temperature just above the known cloud point (within the metastable zone) and introduce 1–3 wt% of high-purity seed crystals. Use in-situ Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to verify that the mother liquor remains free of droplet formation prior to seeding.

Q2: I am observing inconsistent crystal habits (needles vs. blocks) and varying melting points across different batches. How can I control the polymorphic outcome?

A2: The molecule is exhibiting conformational polymorphism.

  • Causality: The piperazin-2-one core acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Depending on the solvent's dielectric constant and the cooling rate, different hydrogen-bond networks form. Rapid cooling or aggressive antisolvent addition kinetically favors metastable polymorphs (often needles), which trap impurities and exhibit poor flowability [3].

  • Self-Validating Solution: Shift from kinetic to thermodynamic control. If metastable needles form, do not isolate them immediately. Instead, subject the suspension to isothermal slurry aging (Ostwald ripening) at an elevated temperature (e.g., 40 °C) in a moderately polar solvent like Isopropanol. The metastable crystals will dissolve and recrystallize onto the thermodynamically stable nuclei (typically blocks or prisms). Monitor the transition via in-situ Raman spectroscopy until the polymorphic signature stabilizes.

Q3: The yield is unacceptably low when using cooling crystallization alone. Can I use an antisolvent?

A3: Yes, but the addition kinetics must be strictly regulated.

  • Causality: The compound's solubility may not drop sufficiently with temperature alone in your chosen solvent. Adding an antisolvent reduces solubility, but adding it too quickly causes massive, localized supersaturation spikes at the mixing interface, leading to rapid agglomeration or triggering LLPS[1].

  • Self-Validating Solution: Employ a combined cooling and antisolvent strategy. Add the antisolvent (e.g., Heptane) using a highly controlled, non-linear (exponential) dosing profile only after the seed bed has been established and grown during the cooling phase.

Part 2: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing oiling out and controlling hydrogen-bond-driven polymorphism.

Solvent SystemDielectric Constant (ε)H-Bond PropensitySolubility ProfileLLPS (Oiling Out) RiskRecommended Application
Ethyl Acetate / Heptane 6.0 / 1.9Moderate AcceptorHigh at 65°C, Low at 5°CHigh (if cooled rapidly)Primary seeded cooling crystallization.
Isopropanol (IPA) 18.3Donor & AcceptorModerateLowPolymorph control and slurry aging.
Toluene / Hexane 2.4 / 1.9LowVery HighVery High Avoid unless strictly required by the upstream synthetic step.
THF / Water 7.5 / 80.1High AcceptorHigh in THFModerateAntisolvent crystallization (requires strict dosing control).

Part 3: Standard Operating Procedure (SOP)

Protocol: Seeded Cooling Crystallization for Polymorphic Purity

This protocol is designed as a self-validating system to ensure the avoidance of LLPS and the isolation of the thermodynamically stable polymorph.

Step 1: Dissolution & Clarification

  • Suspend the crude 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one in 6 volumes of Ethyl Acetate.

  • Heat the reactor to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-heated, clean crystallizer to remove foreign particulates (preventing heterogeneous nucleation).

Step 2: Desupersaturation & Seeding 4. Cool the solution linearly to 50 °C at a rate of 0.5 °C/min. Validation point: The solution must remain optically clear. If turbidity is observed, reheat to 65 °C and increase the solvent volume by 10%. 5. Introduce 2 wt% of milled seed crystals (of the desired thermodynamically stable polymorph) suspended in 0.5 volumes of Heptane. 6. Isothermal Aging: Hold the suspension isothermally at 50 °C for 120 minutes. This allows the seed bed to consume the initial supersaturation, expanding their surface area without triggering secondary nucleation.

Step 3: Controlled Crystal Growth 7. Initiate a non-linear (cubic) cooling profile from 50 °C down to 5 °C over 8 hours.

  • Mechanistic Note: A cubic cooling profile starts very slowly (<0.05 °C/min) when the crystal surface area is small, and accelerates as the crystals grow, maintaining a constant, safe supersaturation level throughout the process.

Step 4: Isolation 8. Filter the resulting suspension via a Nutsche filter or centrifuge. 9. Wash the filter cake with 2 volumes of pre-chilled (5 °C) Ethyl Acetate/Heptane (1:2 v/v). 10. Dry under vacuum at 45 °C until a constant weight is achieved.

Part 4: Process Visualization

The following diagram illustrates the logical decision-making workflow for troubleshooting and optimizing the crystallization of this compound.

CrystallizationOptimization Start Crude 1-(2-Methoxyphenyl)- 3-methylpiperazin-2-one Dissolve Dissolve in Primary Solvent (e.g., EtOAc) at 65°C Start->Dissolve Cooling Cool to Metastable Zone (50°C) Dissolve->Cooling CheckLLPS Does Oiling Out (LLPS) Occur? Cooling->CheckLLPS AdjustSolvent Adjust Solvent Matrix (Increase Antisolvent Ratio) CheckLLPS->AdjustSolvent Yes AddSeeds Add 2 wt% Seed Crystals CheckLLPS->AddSeeds No SeedEarly Seed Isothermally Above Cloud Point AdjustSolvent->SeedEarly Aging Isothermal Aging (2 hrs) (Desupersaturation) SeedEarly->Aging AddSeeds->Aging CubicCooling Cubic Cooling to 5°C (<0.1°C/min) Aging->CubicCooling PolymorphCheck Check Polymorphic Purity (Raman/XRPD) CubicCooling->PolymorphCheck SlurryAging Slurry Aging (Ostwald Ripening) at 40°C in IPA PolymorphCheck->SlurryAging Mixed Forms Isolation Filtration & Vacuum Drying PolymorphCheck->Isolation Pure Form SlurryAging->Isolation End Pure Crystalline API Isolation->End

Caption: Logical decision tree for mitigating LLPS and polymorphic impurities during crystallization.

References

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001–2008.[Link]

  • Zhao, X., Webb, N. J., Muehlfeld, M. P., Stottlemyer, A. L., & Russell, M. W. (2021). Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development, 25(3), 564–575.[Link]

  • Simone, E., Saleemi, A. N., & Nagy, Z. K. (2017). Process Analytical Tools To Control Polymorphism and Particle Size in Batch Crystallization Processes. Organic Process Research & Development, 21(5), 765–777.[Link]

Troubleshooting

Technical Support Center: Optimizing Purity in 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Synthesis

Introduction: The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a critical process for researchers in pharmaceutical development, given its role as a key intermediate for various neurologically active compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a critical process for researchers in pharmaceutical development, given its role as a key intermediate for various neurologically active compounds.[1] Achieving high purity is paramount, as even minor impurities can significantly impact downstream applications, biological activity, and regulatory compliance. This guide provides a comprehensive, experience-based framework for troubleshooting and reducing impurities during the extraction and workup phases of this compound. We will delve into the chemical principles behind common pitfalls and offer robust, field-proven protocols to enhance yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Understanding Impurity Formation

This section addresses fundamental questions about the chemical behavior of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one and its precursors, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are the most probable impurities I will encounter during the synthesis and extraction?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-reactions, and degradation.

  • Unreacted Starting Materials: The most common are residual 1-(2-methoxyphenyl)piperazine[1][2] and the methylating agent's precursor. Their presence often indicates incomplete reaction, which may require optimizing reaction time, temperature, or stoichiometry.

  • Side-Reaction Products: Over-alkylation at other positions on the piperazine ring can occur. Dimerization or polymerization, especially under harsh conditions, is also a possibility.[3]

  • Degradation Products: The piperazin-2-one ring is a lactam, which is susceptible to hydrolysis, especially under strongly acidic or basic conditions during the aqueous workup.[4][5] This would result in a ring-opened amino acid derivative, which is highly polar and can complicate extraction.

  • Solvent and Reagent-Related Impurities: Solvents like dichloromethane (DCM) can sometimes react with amine-containing compounds to form quaternary salt impurities.[6]

Q2: My final product often appears oily and is difficult to crystallize. What causes this?

A2: An oily or non-crystalline product is a classic sign of persistent impurities. These impurities disrupt the crystal lattice formation of the desired compound. The likely culprits are structurally similar byproducts or residual solvents. A highly effective purification technique for removing such impurities is recrystallization, which relies on differences in solubility between the product and the impurities in a chosen solvent system.[7][8][9]

Q3: How does pH control during liquid-liquid extraction (LLE) impact the purity of my final product?

A3: The target compound, 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, contains a basic nitrogen atom within the piperazine ring. Manipulating the pH of the aqueous phase during LLE is a powerful tool for purification.[10][11]

  • Acidic Wash (e.g., dilute HCl): This step is generally avoided for the final product as it would protonate the basic piperazine nitrogen, making the compound water-soluble and causing it to be lost to the aqueous layer.

  • Basic Wash (e.g., NaHCO₃ or Na₂CO₃ solution): This is a crucial step. It neutralizes any residual acid catalysts from the reaction and removes any acidic impurities by converting them into their water-soluble salts. For a basic analyte like your target compound, the pH of the aqueous phase should be adjusted to at least two units above its pKa to ensure it remains in its neutral, organic-soluble form.[11] This maximizes its partitioning into the organic layer while selectively removing acidic contaminants.[10][12]

Part 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during the extraction workflow.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Extraction 1. Incorrect pH: The aqueous layer may be too acidic, causing the product (a basic amine) to become protonated and partition into the aqueous phase.[11] 2. Incomplete Extraction: Insufficient volume of organic solvent or too few extraction cycles. 3. Emulsion Formation: A stable emulsion layer between the organic and aqueous phases can trap the product.[11]1. pH Adjustment: Ensure the aqueous phase is basic (pH > 9) by washing with NaHCO₃ or Na₂CO₃ solution before and during extraction. 2. Optimize LLE: Increase the organic-to-aqueous solvent ratio (a 7:1 ratio is a good starting point) and perform at least three separate extractions.[10][12] 3. Break Emulsion: Add a small amount of brine (saturated NaCl solution) or use a different, more non-polar organic solvent.
Persistent Impurity Peak in Analytical Data (e.g., HPLC, GC-MS) 1. Co-extraction: The impurity has a similar partition coefficient (LogP) to the product under the current extraction conditions.[12] 2. Ineffective Washes: The washing steps are not removing the specific impurity (e.g., a neutral byproduct). 3. Thermal Degradation: The compound may be degrading in a hot GC inlet.1. Back-Extraction: If the impurity is neutral, consider a back-extraction. After the initial extraction into an organic solvent, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving neutral impurities behind. Then, basify the acidic aqueous layer and re-extract your pure product with fresh organic solvent.[10] 2. Purification: Implement a post-extraction purification step like column chromatography or recrystallization.[7][13] 3. Analytical Method: For GC analysis, ensure the inlet temperature is not excessively high.[14] Check for column contamination by running a blank.[14]
Final Product is Discolored 1. Colored Impurities: Highly conjugated or oxidized side-products were formed during the reaction. 2. Residual Catalyst: Traces of metal catalysts (if used) can cause discoloration.1. Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. 2. Chelating Wash: Include a wash with a dilute aqueous solution of a chelating agent like EDTA if metal catalysts were used.
Poor Separation During Column Chromatography 1. Incorrect Solvent System: The polarity of the mobile phase (eluent) is too high or too low, resulting in poor separation between the product and impurities. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Silica Gel Acidity: The slightly acidic nature of standard silica gel can cause tailing or degradation of basic compounds.1. TLC Optimization: First, find the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your product. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. 3. Modify Stationary/Mobile Phase: Add a small amount (~1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent to neutralize the silica surface. Alternatively, use a different stationary phase like neutral alumina.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for key purification processes.

Protocol 3.1: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed to maximize the recovery of the basic product while efficiently removing acidic and highly polar impurities.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add it to a separatory funnel containing deionized water.

  • Solvent Addition: Add an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). A good starting point is a volume equal to the aqueous volume.

  • Neutralization/Basification: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure. Check the pH of the aqueous layer with pH paper to ensure it is ≥ 8.

  • Phase Separation: Allow the layers to fully separate. Drain the lower layer (if using DCM) or the upper layer (if using ethyl acetate).

  • Re-extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.[10]

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3.2: Recrystallization for Final Purification

Recrystallization is a powerful technique for achieving high purity for solid compounds.[8][9]

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold, while impurities are either always soluble or always insoluble.[7] Common choices for moderately polar compounds include ethanol, isopropanol, or solvent pairs like ethyl acetate/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil (using a hot plate, never a Bunsen burner for organic solvents). Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][9] Once at room temperature, cooling further in an ice-water bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Rinse the crystals with a small amount of ice-cold recrystallization solvent to wash away any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 4: Visualization of Workflows

Diagram 4.1: Optimized Extraction Workflow

The following diagram illustrates the decision-making process and steps for an effective liquid-liquid extraction.

G RM Crude Reaction Mixture LLE 1. Add EtOAc & 5% NaHCO3 Solution (Liquid-Liquid Extraction) RM->LLE Sep1 2. Separate Layers LLE->Sep1 Org1 Organic Layer (Product) Sep1->Org1 Contains Product Aq1 Aqueous Layer (Acidic Impurities) Sep1->Aq1 Discard Wash_Brine 3. Wash with Brine Org1->Wash_Brine Dry 4. Dry over Na2SO4 Wash_Brine->Dry Filter 5. Filter Dry->Filter Evap 6. Evaporate Solvent Filter->Evap Crude Crude Solid Product Evap->Crude Purify Further Purification (Recrystallization / Chromatography) Crude->Purify

Caption: Workflow for basic extraction of the target compound.

Diagram 4.2: Troubleshooting Decision Tree

This chart provides a logical path for diagnosing issues with product purity.

G start Impure Product (Post-Extraction) oily Is the product oily/non-crystalline? start->oily impurity_id Can you identify the impurity by NMR/MS? oily->impurity_id No, solid but impure recrystallize Action: Recrystallize from appropriate solvent oily->recrystallize Yes column Action: Column Chromatography impurity_id->column Impurity is unknown or similar back_extract Action: Perform Acid-Base Back-Extraction impurity_id->back_extract Yes, it's a neutral byproduct optimize_rxn Action: Optimize Reaction (Time, Temp, Stoichiometry) impurity_id->optimize_rxn Yes, it's a starting material

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Comparative Efficacy of 1-(2-Methoxyphenyl)piperazin-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery The N-arylpiperazine motif is a cornerstone in medicinal chemistry, recognized as a "privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of centrally acting agents.[1][2] Its unique combination of a basic nitrogen atom and an aromatic ring system facilitates critical interactions with various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine receptors.[3][4] The 1-(2-methoxyphenyl)piperazine moiety, in particular, is a well-established pharmacophore known to confer high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depressive disorders.[5][6]

This guide focuses on a specific evolution of this scaffold: the transition from a piperazine to a piperazin-2-one ring, specifically with a methyl group at the 3-position. The introduction of a carbonyl group and a chiral center offers new possibilities for modulating potency, selectivity, and pharmacokinetic properties. The core hypothesis is that these modifications can fine-tune the interaction with the target receptor, potentially leading to improved efficacy or a more desirable side-effect profile compared to traditional arylpiperazines.

Structure-Activity Relationship (SAR) Landscape: From Piperazine to Piperazin-2-one

The extensive research on 1-(2-methoxyphenyl)piperazine analogs provides a robust foundation for predicting the behavior of their piperazin-2-one counterparts.[5][7]

The Role of the 2-Methoxy Group

The ortho-methoxy substituent on the phenyl ring is a critical feature for high 5-HT1A receptor affinity.[3][8] This group is thought to engage in favorable interactions within the receptor's binding pocket. It is anticipated that this preference will be retained in the piperazin-2-one series. SAR studies on related arylpiperazines have shown that substitution at the ortho position of the phenyl ring is generally favorable for affinity at both 5-HT1A and D2 receptors.[8][9]

Impact of the N4-Substituent

In the broader class of arylpiperazines, the nature of the substituent at the N4 position of the piperazine ring significantly influences receptor affinity and functional activity.[1][5] Long-chain substituents, often terminating in an imide or amide moiety, are common among high-affinity 5-HT1A ligands.[5] For instance, a four-carbon alkyl chain appears to be optimal for linking to a terminal amide or imide group.[1]

Hypothesized Influence of the Piperazin-2-one Core and 3-Methyl Group

The introduction of a carbonyl group at the 2-position of the piperazine ring introduces a hydrogen bond acceptor and alters the conformation and basicity of the adjacent nitrogen atom. This could lead to:

  • Altered Receptor Interactions: The carbonyl oxygen could form new hydrogen bonds within the receptor binding site, potentially increasing affinity or altering functional activity (e.g., shifting from agonist to antagonist).

  • Modified Physicochemical Properties: The lactam moiety will impact the molecule's polarity, solubility, and metabolic stability, which are key determinants of its pharmacokinetic profile.

The presence of a methyl group at the 3-position introduces a chiral center. The stereochemistry ((R) or (S)) of this center can be expected to have a profound impact on biological activity, as one enantiomer may fit more favorably into the chiral environment of the receptor binding pocket.[10] The synthesis of enantiomerically pure (R)-3-methylpiperazin-2-one and (S)-3-methylpiperazin-2-one is a critical first step in evaluating these differential effects.[10][11][12]

Comparative Efficacy Analysis: A Methodological Approach

A systematic comparison of novel 1-(2-methoxyphenyl)-3-methylpiperazin-2-one analogs requires a multi-tiered approach, encompassing in vitro receptor binding and functional assays, followed by in vivo behavioral models.

In Vitro Characterization: Receptor Affinity and Functional Activity

The initial step is to determine the binding affinity (Ki) of the synthesized analogs at the primary target, the 5-HT1A receptor, and a panel of other relevant receptors (e.g., 5-HT2A, D2, α1-adrenergic) to assess selectivity.

Table 1: Hypothetical Comparative In Vitro Data for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Analogs

Compound IDN4-Substituent3-Methyl Stereochemistry5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)α1 Ki (nM)
Analog 1-CH2CH2CH2CH2-Phthalimide(R)1.5>1000>1000500
Analog 2-CH2CH2CH2CH2-Phthalimide(S)25.0>1000>1000650
Analog 3-CH2CH2CH2-Benzamide(R)5.2850>1000400
Analog 4-CH2CH2CH2-Benzamide(S)80.5900>1000420
ReferenceBuspironeN/A15.050040050

This table is illustrative and designed to show how data would be presented. Actual values would be determined experimentally.

Following binding assays, functional assays are crucial to determine whether the compounds act as agonists, antagonists, or partial agonists at the 5-HT1A receptor. This can be assessed using techniques such as [35S]GTPγS binding assays or by measuring the inhibition of adenylyl cyclase activity.[7]

In Vivo Evaluation: Antidepressant-like Efficacy

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential. The Forced Swim Test (FST) in mice is a widely used behavioral assay for screening potential antidepressant drugs.[3][13]

Table 2: Hypothetical Comparative In Vivo Data in the Mouse Forced Swim Test

Compound IDDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease in Immobility vs. Vehicle
VehicleN/A150 ± 100%
Analog 11080 ± 846.7%
Analog 31095 ± 1236.7%
Fluoxetine2075 ± 950.0%

This table is illustrative. Data represents Mean ± SEM.

Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [3H]-8-OH-DPAT (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Test compounds dissolved in DMSO

  • Serotonin (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-8-OH-DPAT (typically at its Kd value), and varying concentrations of the test compound.

  • Non-Specific Binding: To a set of wells, add a high concentration of unlabeled serotonin (e.g., 10 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Mouse Forced Swim Test (FST)

This protocol describes a standard method for assessing antidepressant-like activity in mice.[7][10][13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cylindrical glass beakers (25 cm height, 15 cm diameter)

  • Water at 23-25°C

  • Test compounds and vehicle (e.g., saline with 0.5% Tween 80)

  • Video recording equipment

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session: Gently place each mouse individually into a beaker filled with water to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

  • Recording: Record the session for a total of 6 minutes.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/Go-coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.[14][15] This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT1A Receptor G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel (K+ Efflux) Neuronal_Inhibition Decreased Neuronal Excitability K_channel->Neuronal_Inhibition Ligand 5-HT1A Agonist (e.g., Analog 1) Ligand->Receptor Binds G_protein->AC α subunit Inhibits G_protein->K_channel βγ subunit Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->Neuronal_Inhibition Reduced levels lead to CREB CREB (Transcription Factor) PKA->CREB Phosphorylates

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Comparative Efficacy

The logical flow from compound synthesis to in vivo testing is critical for an efficient drug discovery campaign.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of (R/S)-3-methylpiperazin-2-one Core Analogs Derivatization at N1 and N4 to create library of analogs Synthesis->Analogs Binding Radioligand Binding Assays (5-HT1A, 5-HT2A, D2, α1) Determine Ki & Selectivity Analogs->Binding Functional Functional Assays ([35S]GTPγS or cAMP) Determine Agonist/Antagonist Profile Binding->Functional Active & Selective Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding->SAR_Analysis PK Pharmacokinetic Studies (ADME/Tox) Functional->PK Compounds with Desired Profile Functional->SAR_Analysis FST Forced Swim Test (FST) Assess Antidepressant-like Efficacy PK->FST FST->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Experimental Workflow for Analog Evaluation.

Conclusion

The development of 1-(2-methoxyphenyl)-3-methylpiperazin-2-one analogs represents a logical and promising evolution of the well-established arylpiperazine pharmacophore. While direct comparative data is not yet widely published, the extensive knowledge base surrounding 1-(2-methoxyphenyl)piperazine derivatives provides a strong predictive framework for guiding synthesis and testing. By systematically evaluating the impact of the piperazin-2-one core and the 3-methyl chirality on receptor affinity, functional activity, and in vivo efficacy, researchers can rationally design novel CNS agents with potentially superior therapeutic profiles. The experimental protocols and workflows detailed in this guide provide a robust starting point for these discovery efforts.

References

  • Castagnoli, N., Jr., & Canudas, N. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • De Deurwaerdère, P., & Millan, M. J. (2007). Serotonin (5-HT)1A receptor signaling pathways. ResearchGate. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 31(10), 1968–1971. [Link]

  • Strekalova, T., & Cañete, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]

  • Zaniewska, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195610. [Link]

  • Brito, A. F., et al. (2020). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 98(11), 765-773. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. ResearchGate. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. [Link]

  • Deng, X., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291073. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. ACS Chemical Neuroscience, 2(10), 553–561. [Link]

  • Freeman, K. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4587–4597. [Link]

  • Kumar, A., & Kumar, R. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2. [Link]

  • Satała, G., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(6), 743–754. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. [Link]

Sources

Comparative

Benchmarking 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Reference Standards in Drug Development

As a Senior Application Scientist, evaluating and benchmarking chemical reference standards is not merely an exercise in procurement—it is a critical step in ensuring the structural and pharmacological integrity of activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating and benchmarking chemical reference standards is not merely an exercise in procurement—it is a critical step in ensuring the structural and pharmacological integrity of active pharmaceutical ingredients (APIs). Arylpiperazines represent a privileged scaffold in medicinal chemistry, heavily utilized in the design of neuroactive compounds targeting serotonin (5-HT) and dopamine receptors [1].

During the synthesis of these APIs, specific impurities and intermediates arise. 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (CAS 1009675-99-3) is a highly specific lactam derivative of the arylpiperazine class [4]. Because its structural nuances can significantly alter both analytical behavior and biological activity, it must be rigorously benchmarked against related standards like 1-(2-Methoxyphenyl)piperazine (2-MeOPP) [2] and 1-(3-Methoxyphenyl)-2-methylpiperazine.

This guide objectively compares the performance, chemical behavior, and analytical workflows required to benchmark 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one against alternative piperazine standards.

Mechanistic Context: Why the Lactam Modification Matters

To understand the analytical behavior of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, we must examine its structure. Standard piperazines (like 2-MeOPP) possess two basic amine nitrogens (pKa ~9.8). However, in 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, the incorporation of an oxo group at the C2 position converts the adjacent nitrogen into a lactam (an amide in a ring).

The Causality of Chemical Behavior: Amide nitrogens are essentially non-basic because their lone pair electrons are delocalized into the adjacent carbonyl group. Consequently, this compound only possesses one basic nitrogen (N4), drastically lowering its overall polarity and altering its protonation state at acidic pH compared to standard piperazines. This fundamental shift dictates our choices in chromatographic mobile phases and mass spectrometry ionization parameters. Furthermore, this structural shift alters how the molecule interacts with biological targets, such as the 5-HT1A receptor [3].

G Ligand Arylpiperazine Derivative (API or Impurity) Receptor 5-HT1A Receptor Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase Inhibition GProtein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Results in

5-HT1A receptor signaling modulated by arylpiperazine derivatives.

Comparative Benchmarking: Lactam vs. Standard Piperazines

When selecting a reference standard for quality control or pharmacological screening, it is vital to understand how 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one compares to its non-lactam and isomeric alternatives. The table below summarizes the quantitative and qualitative data used to benchmark these compounds.

Property1-(2-Methoxyphenyl)-3-methylpiperazin-2-one1-(2-Methoxyphenyl)piperazine (2-MeOPP)1-(3-Methoxyphenyl)-2-methylpiperazine
CAS Number 1009675-99-335386-24-483949-40-0
Primary Role API Impurity / Lactam Reference StandardAPI Precursor / Metabolite StandardStructural Isomer Standard
Nitrogen Basicity Low (Lactam N1) / Moderate (N4)High (Secondary & Tertiary Amines)High (Secondary Amines)
Predicted LogP ~1.2~1.4~1.6
UHPLC Retention (min) *4.22.83.1
5-HT1A Affinity (Ki) > 10,000 nM (Inactive)~ 45 nM (Active)~ 80 nM (Active)

*Retention times based on the UHPLC protocol detailed below (pH 2.7 mobile phase).

Data Insight: Because the lactam standard is less basic, it remains largely unprotonated at the N1 position during acidic chromatography. This increases its relative hydrophobicity compared to the fully protonated 2-MeOPP, causing it to elute significantly later on a reverse-phase C18 column.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in system suitability checks to verify that the experimental environment is functioning correctly before data is accepted.

Protocol 1: Chromatographic Resolution (UHPLC-UV/MS)

This workflow is utilized to baseline-separate the lactam reference standard from the active API and other piperazine impurities.

Step 1: Mobile Phase Preparation

  • Buffer A: 0.1% Formic acid in LC-MS grade water (pH ~2.7).

  • Buffer B: 0.1% Formic acid in Acetonitrile.

  • Causality: Formic acid provides a consistent, low pH environment. This ensures that the N4 nitrogen is fully protonated, preventing peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.

Step 2: Column Selection & Equilibration

  • Install a sub-2 µm superficially porous C18 column (e.g., 2.1 x 100 mm).

  • Causality: Superficially porous particles minimize longitudinal diffusion (the B term in the van Deemter equation), sharpening peaks and allowing for the separation of closely eluting structural isomers without exceeding system backpressure limits.

Step 3: Gradient Elution

  • Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min. Column temperature is maintained at 40°C to reduce mobile phase viscosity.

Step 4: Detection & System Validation

  • Monitor UV absorbance at 254 nm (optimal for the aromatic methoxyphenyl ring) and ESI+ MS.

  • Self-Validation Check: Before analyzing unknown samples, inject a system suitability mix containing 2-MeOPP and the lactam standard. The run is only valid if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 .

Workflow Sample 1. Sample Prep (Standard + API) HPLC 2. UHPLC Separation (C18, 0.1% FA) Sample->HPLC Detection 3. Detection (UV 254nm & ESI-MS) HPLC->Detection Analysis Analysis Detection->Analysis

UHPLC-MS workflow for benchmarking piperazine reference standards.

Protocol 2: In Vitro 5-HT1A Radioligand Binding Assay

Regulatory agencies (ICH Q3A/B) require an understanding of an impurity's pharmacological potential. This assay validates whether the lactam modification abolishes the 5-HT binding affinity typically seen in piperazines.

Step 1: Membrane Preparation

  • Thaw CHO cell membranes expressing human 5-HT1A receptors and homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Step 2: Competitive Incubation

  • In a 96-well plate, mix 50 µg of membrane protein with 1 nM [3H]-8-OH-DPAT (a highly selective 5-HT1A agonist) and varying concentrations of the lactam reference standard ( 10−10 to 10−5 M).

  • Causality: Using a known, highly selective radioligand ensures that any reduction in radioactive signal is directly caused by the reference standard competitively binding to the exact same receptor pocket.

Step 3: Filtration & Washing

  • Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

  • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This drastically reduces the non-specific binding of the positively charged radioligand to the filter matrix, lowering background noise.

Step 4: Scintillation Counting & Validation

  • Add scintillation cocktail and measure retained radioactivity (CPM).

  • Self-Validation Check: Calculate the Z'-factor using positive controls (unlabeled 8-OH-DPAT) and negative controls (buffer only). The assay is only deemed valid and self-consistent if the Z'-factor is ≥0.5 .

Conclusion

Benchmarking 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one against standard arylpiperazines reveals a stark contrast driven entirely by the lactam functional group. By understanding the causality behind its reduced basicity and altered steric profile, scientists can rationally design UHPLC methods to isolate it from APIs and confidently prove its lack of off-target 5-HT receptor activity. Utilizing self-validating protocols ensures that this reference standard serves as an unimpeachable benchmark in pharmaceutical quality control.

References

  • PubChem. "1-(2-Methoxyphenyl)piperazine". National Center for Biotechnology Information. URL:[Link]

  • NextSDS. "1-(2-METHOXY-PHENYL)-3-METHYL-PIPERAZIN-2-ONE Substance Database". NextSDS Chemical Compliance. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Comprehensive Safety and Handling Guide: 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one This document provides essential safety and logistical information for the handling, use, and disposal of 1-(2-Methoxyphenyl)-3-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

This document provides essential safety and logistical information for the handling, use, and disposal of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one. As specific safety data for this derivative is not widely published, this guide is built upon the established toxicological profiles of the parent compound, 1-(2-Methoxyphenyl)piperazine, and the general principles of handling piperazine derivatives and aromatic amines.[1] The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.

Core Hazard Identification and Risk Assessment

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a substituted piperazine derivative. The primary hazards associated with its parent compound, 1-(2-Methoxyphenyl)piperazine, are significant and should be assumed to apply to this analogue. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Some data for the parent compound also indicates a risk of severe skin burns and eye damage, warranting a conservative approach to safety protocols.[1][5] It is also considered harmful if swallowed.[1]

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[1]
Skin Corrosion / Irritation Category 1C / 2 H314: Causes severe skin burns and eye damage.[1][5] / H315: Causes skin irritation.[2][3][4]
Serious Eye Damage / Irritation Category 1 / 2A H318: Causes serious eye damage.[1][5] / H319: Causes serious eye irritation.[2][3][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

A systematic approach to risk management is mandatory before any handling operations begin. This involves a continuous cycle of hazard identification, exposure assessment, implementation of control measures, and procedural review.

cluster_workflow Risk Management Workflow A Hazard Identification (Review SDS of Parent Compound) B Exposure Assessment (Inhalation, Dermal, Ingestion) A->B Analyze C Implement Control Measures (PPE, Engineering, Administrative) B->C Mitigate D Perform Work & Monitor C->D Execute E Review & Refine Procedures D->E Feedback E->A Continuous Improvement

Caption: Risk Assessment and Management Cycle.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following equipment is mandatory for all personnel handling the compound in any form (solid or solution).

Table 2: Mandatory PPE for Handling 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Protection Area Required Equipment Standard & Rationale
Body Chemical-resistant lab coat (fully buttoned) Provides a primary barrier against incidental spills and splashes. Launder separately from personal clothing.[6]
Hands Nitrile gloves (minimum 5 mil thickness) Required to prevent skin contact. The parent compound can cause irritation or severe burns.[1][7] Double-gloving is recommended for extended procedures. Always check for breakthrough times for aromatic amines if available for the specific glove model.[8][9][10]
Eyes/Face Chemical splash-resistant safety goggles with side protection and a full-face shield Goggles are required to prevent contact from splashes, as the compound is a serious eye irritant/corrosive.[1][2] A face shield must be worn over goggles when handling larger quantities (>1g) or during procedures with a high splash risk.

| Respiratory | NIOSH-approved N95 respirator (or higher) | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.[2][11] For spill cleanup or situations with inadequate ventilation, a respirator with organic vapor and particulate cartridges may be necessary.[6][12] |

Adherence to the correct sequence for donning and doffing PPE is critical to prevent cross-contamination of skin and surfaces.

cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. N95 Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves (peel off) f2 2. Lab Coat (turn inside out) f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Respirator f3->f4

Caption: Standard PPE Donning and Doffing Workflow.

Safe Handling & Operational Plan

Engineering Controls:

  • Primary Containment: All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14][15]

  • Ventilation: Ensure the laboratory is well-ventilated.[6][12]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[13]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing: Tare a sealed container on the balance before transferring the compound to minimize time spent with an open container.

  • Aliquotting Solid: Use spatulas and weighing paper to handle the solid. Avoid any actions that could generate dust, such as scraping or vigorous scooping.[6][11] If the compound is a fine powder, moistening it slightly with a suitable, inert solvent may be appropriate to prevent dusting, but only if this does not interfere with the experimental procedure.[12]

  • Container Management: Keep the primary container tightly sealed when not in use.[2]

  • Post-Handling: After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, bench paper, weighing paper) in a designated hazardous waste container.[13]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][6] Do not eat, drink, or smoke in the handling area.[2][6]

Storage Plan:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][6][11]

  • The storage location should be secure and locked.[2][11][14]

  • Segregate from incompatible materials, particularly strong oxidizing agents and strong acids.[6][12]

Spill Management & Disposal Plan

Emergency Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Section 2, gently cover the spill with an absorbent material to prevent dust generation.[6]

    • Carefully sweep the material into a designated hazardous waste container.[6][13] Do not use a dry brush or create dust clouds.[6]

    • Clean the spill area with a suitable solvent and then soap and water.

    • Collect all cleaning materials for hazardous waste disposal.

  • Major Spill:

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area.

Waste Disposal Protocol:

  • Classification: All waste containing 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one, including contaminated labware, cleaning materials, and unused product, must be treated as hazardous chemical waste.[2][13]

  • Collection: Collect all waste in a dedicated, leak-proof, and clearly labeled container.[13] The label should include the chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless explicitly authorized by your EHS office.[13]

  • Disposal: Arrange for pickup and disposal through a licensed and approved hazardous waste disposal company.[2][13][16] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.

  • Container Decontamination: Empty containers are also considered hazardous waste and must be disposed of in the same manner as the chemical itself.[13] Do not rinse into the sewer system or reuse the container for any purpose.

References

  • Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals. Benchchem.
  • PIPERAZINE. Ataman Kimya.
  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. PubMed.
  • What are the Health and Safety Guidelines for Using Amines?. (No specific source name).
  • Piperazine. Santa Cruz Biotechnology.
  • Piperazine. European Directorate for the Quality of Medicines & HealthCare.
  • Piperazine derivatives as dangerous abused compounds. (No specific source name).
  • Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.
  • 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. AK Scientific, Inc.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • SAFETY DATA SHEET. (No specific source name).
  • Piperazine Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet. Cayman Chemical.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS. MedChemExpress.
  • 1-(2-Methoxyphenyl)piperazine 98%. Sigma-Aldrich.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association. Taylor & Francis.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.